molecular formula C14H15NS B110734 Deschloro ticlopidine CAS No. 55142-78-4

Deschloro ticlopidine

Cat. No.: B110734
CAS No.: 55142-78-4
M. Wt: 229.34 g/mol
InChI Key: GUPPGBJHJWFJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschloro Ticlopidine is a chemical analog of the potent antiplatelet drug Ticlopidine, which belongs to the thienopyridine class of compounds . As a research tool, it is primarily valued for its role in structure-activity relationship (SAR) studies aimed at understanding the mechanism of P2Y12 receptor inhibition and developing new therapeutic agents . Ticlopidine itself is a well-known, irreversible antagonist of the P2Y12 ADP receptor on platelets. By blocking this receptor, it prevents ADP-induced activation of the glycoprotein GPIIb/IIIa complex, which is a crucial final step for platelet aggregation and clot formation . This compound, which lacks the chlorine atom present on the parent compound's benzyl group, serves as a critical intermediate and reference standard for researchers investigating the metabolic pathways, pharmacokinetics, and bioactivation of thienopyridine drugs . Its study has contributed to the development of newer, safer antiplatelet agents such as Clopidogrel and Prasugrel . This compound is for Research Use Only (RUO) and is exclusively tailored for laboratory research applications, including fundamental biomedical research and pharmaceutical development . It is not intended for use in diagnostics, therapeutic procedures, or any form of human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPGBJHJWFJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203649
Record name Deschloro ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55142-78-4
Record name Deschloro ticlopidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschloro ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCHLORO TICLOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Deschloro ticlopidine CAS number 55142-78-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Deschloro ticlopidine (CAS No. 55142-78-4): Synthesis, Characterization, and Analytical Control

Foreword

As a Senior Application Scientist, my focus extends beyond mere data points to the underlying scientific principles that govern them. This guide addresses this compound, a molecule of significant interest not as a therapeutic agent itself, but as a critical process-related impurity of the antiplatelet drug, Ticlopidine.[1][2] Understanding the lifecycle of such an impurity—from its synthesis and chemical properties to its analytical detection and control—is paramount for ensuring the safety and efficacy of the final pharmaceutical product. This document is structured to provide researchers, process chemists, and quality control analysts with a comprehensive technical resource, blending established data with field-proven insights into its practical management.

Introduction to this compound

This compound, systematically named 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is the direct structural analog of Ticlopidine, lacking the ortho-chloro substituent on the benzyl moiety.[1] Its primary relevance in the pharmaceutical industry stems from its designation as "Ticlopidine Impurity D" in the European Pharmacopoeia (EP).[1][2] Ticlopidine is a thienopyridine-class antiplatelet agent that functions as an irreversible P2Y12 receptor antagonist, historically used to prevent thrombotic events.[3][4][5] As a prodrug, Ticlopidine requires hepatic metabolism to exert its therapeutic effect.[4][6] The presence of impurities like this compound in the active pharmaceutical ingredient (API) can arise from the synthetic process and must be rigorously controlled to meet regulatory standards. This guide provides the foundational knowledge required for its synthesis as a reference standard and its subsequent analytical characterization.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is the bedrock of all subsequent development and analytical work. This compound is an achiral molecule.[2] Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 55142-78-4[1]
Molecular Formula C₁₄H₁₅NS[1][2]
Molecular Weight 229.34 g/mol [1][2]
IUPAC Name 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine[1]
SMILES C1CN(CC2=C1SC=C2)CC3=CC=CC=C3[1]
InChIKey GUPPGBJHJWFJCP-UHFFFAOYSA-N[1]
Monoisotopic Mass 229.09252066 Da[1]
Topological Polar Surface Area 31.5 Ų[1]

Synthesis and Purification

The controlled synthesis of this compound is essential for its use as a qualified analytical reference standard. The most direct synthetic route mirrors the final step in the synthesis of Ticlopidine itself, involving an N-alkylation of the core heterocyclic structure.[7] The causality here is straightforward: Ticlopidine synthesis utilizes 2-chlorobenzyl chloride. If the benzyl chloride starting material is contaminated with unchlorinated benzyl chloride, or if a non-chlorinated variant is used, this compound is formed as a process-related impurity.

Proposed Synthetic Pathway

The synthesis involves the nucleophilic substitution reaction between the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core and benzyl chloride. A non-nucleophilic base is typically used to scavenge the HCl generated during the reaction, driving it to completion.

Synthesis_of_Deschloro_ticlopidine cluster_reactants reactant1 4,5,6,7-tetrahydrothieno[3,2-c]pyridine reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 Benzyl Chloride reactant2->reagents product This compound (5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) reagents->product + HCl

Caption: Proposed N-alkylation synthesis route for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is designed to be a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the analytical methods described in Section 4.0.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq) as the base. The choice of an anhydrous solvent and a solid base prevents unwanted hydrolysis of the benzyl chloride and simplifies the work-up.

  • Reagent Addition: Dissolve benzyl chloride (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine spot is no longer visible.

  • Work-up: Cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The choice of chromatography is critical for removing unreacted benzyl chloride and any potential side products.

  • Isolation and Characterization: Combine the pure fractions (as identified by TLC), and evaporate the solvent under reduced pressure to yield this compound as a solid or viscous oil. Confirm the structure and purity using NMR, MS, and HPLC as detailed below.

Analytical Characterization and Control Strategy

As a designated pharmacopoeial impurity, robust analytical methods are required for the detection and quantification of this compound in Ticlopidine API and finished drug products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for impurity profiling. The method must be capable of resolving this compound from the Ticlopidine main peak and other known impurities. The causality for selecting RP-HPLC lies in its ability to separate compounds based on hydrophobicity; this compound, being less polar than potential oxidized degradation products, will have a distinct retention time.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Ticlopidine API or Formulation Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 235 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Quantify Quantify Impurities vs. Reference Standard Integrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for HPLC impurity analysis.

Protocol: RP-HPLC Method for Ticlopidine and Impurities

This protocol is adapted from validated methods for Ticlopidine hydrochloride and is suitable for detecting this compound.[8][9]

  • Column: Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[8]

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 5.0 with acetic acid.[8]

  • Mobile Phase B: Methanol.

  • Gradient: A time-based gradient can be optimized to ensure separation, but an isocratic method may also be suitable. For example, an 80:20 (v/v) ratio of Methanol to Ammonium Acetate buffer has been reported for Ticlopidine analysis.[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm via Photo-Diode Array (PDA) detector.[8] A PDA detector is chosen for its ability to confirm peak purity and identity by comparing UV spectra against a reference standard.

  • Injection Volume: 4.0 µL.[8]

  • System Suitability: The system must be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[9] this compound should be well-resolved from the Ticlopidine peak (Resolution > 2.0).

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for unequivocal identification.

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing basic compounds like this compound.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 230.1. This corresponds to the monoisotopic mass (229.09) plus the mass of a proton.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation pattern would be expected to show a characteristic loss of the benzyl group or cleavage within the thienopyridine ring system, providing a structural fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural elucidation.[10] For this compound, the ¹H and ¹³C NMR spectra will be similar to Ticlopidine but with one critical difference in the aromatic region.

  • ¹H NMR: The spectrum of this compound will show a multiplet integrating to 5 protons in the aromatic region (approx. 7.2-7.4 ppm), corresponding to the monosubstituted phenyl ring. In contrast, the spectrum of Ticlopidine shows a more complex multiplet for the 4 aromatic protons of the ortho-disubstituted chlorophenyl ring. The aliphatic protons of the tetrahydrothienopyridine core will appear as multiplets in the upfield region.

  • ¹³C NMR: The ¹³C spectrum will confirm the presence of 14 unique carbon atoms. The key distinction will be in the aromatic region, showing the expected signals for a monosubstituted benzene ring, differing from the pattern of a 1,2-disubstituted (chlorinated) ring in Ticlopidine.

Biological Significance and Regulatory Context

The primary significance of this compound is not in its biological activity, which is not well-characterized, but in its status as a process-related impurity.[7] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically 0.10%) be identified, reported, and qualified.

Regulatory_Logic cluster_QC Quality Control Strategy API_Synthesis Ticlopidine Synthesis Impurity_Formation Impurity Formation (this compound) API_Synthesis->Impurity_Formation Side Reaction API_Product Final Ticlopidine API API_Synthesis->API_Product Impurity_Formation->API_Product Analytical_Method Validated HPLC Method API_Product->Analytical_Method ICH_Guidelines ICH Q3A/B Guidelines (Impurity Control) Specification Set Specification Limit (e.g., ≤ 0.15%) ICH_Guidelines->Specification Informs Analytical_Method->Specification Reference_Standard Qualified Reference Standard (this compound) Reference_Standard->Analytical_Method for Identification & Quantification

Caption: Logic diagram for the control of this compound as an impurity.

The causality for this rigorous control is rooted in patient safety. Since the pharmacology and toxicology of this compound are not established, its presence must be strictly limited to ensure that the observed safety and efficacy profile of the drug product is attributable only to the API, Ticlopidine. Therefore, developing the analytical tools described in this guide is not merely an academic exercise but a regulatory necessity.

Safety and Handling

As a chemical substance, this compound should be handled with appropriate care in a laboratory setting.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 55142-78-4) serves as a quintessential example of a critical process-related impurity in a well-established pharmaceutical agent. While devoid of a therapeutic role, its importance to drug development professionals is immense. A thorough understanding of its synthesis allows for the generation of high-purity reference material. This, in turn, enables the development and validation of robust analytical methods (HPLC, LC-MS) essential for its control in the Ticlopidine API. This technical guide provides the necessary framework—from synthesis protocols to analytical strategies—to manage this compound effectively, ensuring that final drug products meet the stringent quality and safety standards demanded by regulatory authorities and required for patient well-being.

References

  • Wikipedia. Ticlopidine. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gouda, A. A., & Al-Ghobashy, M. A. (2012). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of Liquid Chromatography & Related Technologies, 35(10), 1361-1374. [Link]

  • Varsha, S. W., et al. (2022). A REVIEW ON RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ASPIRIN AND TICLOPIDINE HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(4), 1124-1134. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Zhang, L., et al. (2008). Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. Arzneimittelforschung, 58(10), 529-533. [Link]

  • PubChem. Ticlopidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Chemical structure of ticlopidine hydrochloride. [Link]

  • ResearchGate. Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. [Link]

  • Small Molecule Pathway Database (SMPDB). Ticlopidine Metabolism Pathway. [Link]

  • Patsnap Synapse. What is the mechanism of Ticlopidine Hydrochloride?. [Link]

  • ResearchGate. Fitting of NMR spectrum of ticlopidine in the presence of 5 M reduced... [Link]

  • MDPI. Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study. [Link]

  • ResearchGate. Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in... [Link]

  • Saltiel, E., & Ward, A. (1987). Clinical pharmacokinetics of ticlopidine. Clinical pharmacokinetics, 13(3), 137-152. [Link]

  • Pharmaffiliates. Ticlopidine Hydrochloride-impurities. [Link]

  • Sugidachi, A., et al. (2004). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British journal of pharmacology, 142(2), 355-361. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1520, 53-76. [Link]

  • ResearchGate. Determination of Ticlopidine in Human Serum and Plasma by Gas Chromatography-Mass Spectrometry. [Link]

  • LANXESS. Product Safety Assessment: 2,4,4-Trimethylpentene, sulfurized. [Link]

  • Pharmaffiliates. Ticlopidine-impurities. [Link]

  • Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252. [Link]

  • MDPI. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. [Link]

  • ResearchGate. NMR and DFT analysis of the major diastereomeric degradation product of clopidogrel under oxidative stress conditions. [Link]

  • Galvin, J. B., & Marashi, F. (1999). 2-Methylbutane (isopentane). CAS# 78-78-4. Journal of toxicology and environmental health. Part A, 58(1-2), 23-33. [Link]

  • Veeprho. Ticlopidine Impurities and Related Compound. [Link]

  • Chemsrc. isopentane | CAS#:78-78-4. [Link]

  • Olsson, A. G., et al. (1980). Antiaggregatory, physiological and clinical effects of ticlopidine in subjects with peripheral atherosclerosis. Thrombosis research, 18(1-2), 241-249. [Link]

  • Kumar, A., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Scientific reports, 10(1), 22069. [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Deschloro ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a projected pharmacological profile of Deschloro ticlopidine based on the well-established properties of its parent compound, ticlopidine. Direct experimental data on this compound is not extensively available in the public domain. The experimental protocols detailed herein are presented as a guide for the necessary studies to fully characterize this compound.

Introduction

This compound, chemically identified as 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a close structural analog of the well-known antiplatelet agent, ticlopidine. The primary structural difference is the absence of a chlorine atom on the benzyl moiety. Ticlopidine is a member of the thienopyridine class of drugs, which are prodrugs that, after metabolic activation, irreversibly inhibit the P2Y12 receptor on platelets.[1] This inhibition prevents adenosine diphosphate (ADP)-mediated platelet activation and aggregation, a critical step in thrombus formation.[2] Given the structural similarity, it is hypothesized that this compound may exhibit a similar mechanism of action and pharmacological profile. This guide outlines the anticipated pharmacological characteristics of this compound and provides detailed experimental workflows for its comprehensive evaluation.

Chemical and Physical Properties

A foundational aspect of any pharmacological assessment is the understanding of the molecule's basic properties.

PropertyValueSource
Chemical Name 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine[3]
Molecular Formula C₁₄H₁₅NS[3]
Molecular Weight 229.34 g/mol [3]
Appearance White crystalline solid (predicted)Inferred from Ticlopidine

Predicted Pharmacological Profile

Mechanism of Action: P2Y12 Receptor Antagonism

It is anticipated that this compound, like ticlopidine, functions as a prodrug requiring metabolic activation to exert its antiplatelet effect.[4] The active metabolite is expected to be a thiol derivative that forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to irreversible inhibition.[2][5]

The proposed mechanism involves a two-step metabolic activation process within the liver, primarily mediated by cytochrome P450 enzymes. The initial step is the oxidation of the thiophene ring, followed by hydrolysis to expose the reactive thiol group.[4] This active metabolite then circulates and binds to the P2Y12 receptor on platelets.

Signaling Pathway of P2Y12 Receptor Inhibition by Activated Thienopyridines

G cluster_platelet Platelet Membrane cluster_extracellular Extracellular Space P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP VASP-P cAMP->VASP GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP->GPIIbIIIa_inactive Maintains Inactive State GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Activation Blocked Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 Binds Thienopyridine Activated this compound (Thiol Metabolite) Thienopyridine->P2Y12 Irreversibly Binds & Inhibits

Caption: Predicted P2Y12 signaling pathway and site of action for activated this compound.

Pharmacokinetics: Absorption, Metabolism, Distribution, and Excretion (Predicted)

The pharmacokinetic profile of this compound is likely to mirror that of ticlopidine, with key parameters requiring experimental verification.

ParameterPredicted CharacteristicBasis of Prediction
Absorption Well-absorbed orally, bioavailability may be enhanced with food.Ticlopidine Profile
Metabolism Extensive hepatic metabolism via CYP450 enzymes to form an active thiol metabolite. As a prodrug, it is expected to be inactive in its parent form.Thienopyridine Class
Distribution High protein binding in plasma.Ticlopidine Profile
Elimination Primarily renal excretion of metabolites.Ticlopidine Profile
Half-life The terminal elimination half-life of the parent compound and the duration of action of the active metabolite will require experimental determination.N/A
Pharmacodynamics: Antiplatelet Activity

The primary pharmacodynamic effect of this compound is expected to be the time- and dose-dependent inhibition of ADP-induced platelet aggregation. Due to the irreversible nature of P2Y12 receptor binding, the antiplatelet effect is anticipated to last for the lifespan of the platelet (7-10 days), with recovery of platelet function dependent on platelet turnover.

Experimental Protocols for Pharmacological Characterization

To validate the predicted profile and fully characterize this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Assays

This assay determines the affinity of the activated metabolite of this compound for the human P2Y12 receptor.

Methodology:

  • Metabolite Generation: Incubate this compound with human liver microsomes and an NADPH-generating system to produce the active metabolite.

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human P2Y12 receptor.

  • Competitive Binding: Perform a competitive radioligand binding assay using a known P2Y12 antagonist radioligand (e.g., [³H]-prasugrel active metabolite).

  • Incubation: Incubate the receptor membranes with the radioligand and varying concentrations of the generated this compound metabolite.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity.

Workflow for P2Y12 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound B Human Liver Microsomes + NADPH A->B Metabolic Activation E Incubate C + D + Varying Concentrations of Activated A B->E C P2Y12-expressing Cell Membranes C->E D Radioligand ([³H]-Prasugrel AM) D->E F Separate Bound/ Unbound Ligand E->F G Liquid Scintillation Counting F->G H Calculate Ki G->H

Caption: Experimental workflow for determining P2Y12 receptor binding affinity.

LTA is the gold-standard method for assessing platelet function and will be used to measure the inhibitory effect of this compound on platelet aggregation.[6]

Methodology:

  • Sample Preparation: Obtain platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood.

  • Incubation: Incubate PRP with either vehicle control or varying concentrations of pre-activated this compound.

  • Agonist Induction: Induce platelet aggregation by adding ADP.

  • Measurement: Measure the change in light transmission through the PRP sample as platelets aggregate. PPP is used as a reference for 100% aggregation.

  • Data Analysis: Determine the IC₅₀ value, representing the concentration of the compound that inhibits 50% of platelet aggregation.

In Vivo Assessment

This model will assess the antithrombotic efficacy of this compound in a living system.

Methodology:

  • Animal Preparation: Anesthetize male Wistar rats.

  • Drug Administration: Administer this compound or vehicle control orally at various doses and time points prior to inducing thrombosis.

  • Thrombus Induction: Induce thrombosis in the carotid artery using a ferric chloride-soaked filter paper application.

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.

  • Data Analysis: Compare the time to occlusion and the incidence of occlusion between the treated and control groups.

Workflow for In Vivo Thrombosis Model

G A Administer this compound or Vehicle to Rats B Anesthetize and Expose Carotid Artery A->B C Induce Thrombosis (FeCl₃ Application) B->C D Monitor Blood Flow (Doppler Probe) C->D E Measure Time to Occlusion D->E F Compare Treated vs. Control Groups E->F

Caption: Step-by-step workflow for the rat arterial thrombosis model.

Safety and Toxicology (Predicted)

The safety profile of this compound is unknown. Ticlopidine is associated with rare but serious hematological adverse reactions, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia.[7] A thorough safety assessment of this compound would be critical, including in vitro cytotoxicity assays and in vivo toxicology studies in two species (rodent and non-rodent) to evaluate potential hematological and other organ toxicities.

Conclusion

This compound, as a close structural analog of ticlopidine, holds potential as a P2Y12 receptor antagonist. However, its pharmacological profile remains to be elucidated through rigorous experimental investigation. The protocols outlined in this guide provide a comprehensive framework for the characterization of its mechanism of action, pharmacokinetics, pharmacodynamics, and safety. Such studies are essential to determine if this compound offers a viable therapeutic profile, potentially with an improved safety margin compared to its parent compound.

References

  • Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. PubMed. [Link]

  • Ticlopidine. Wikipedia. [Link]

  • Ticlopidine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. PubMed. [Link]

  • Some important antiplatelet drugs containing thienopyridine. ResearchGate. [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Ingenta Connect. [Link]

  • Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. ResearchGate. [Link]

  • Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. PubMed. [Link]

  • State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists. PubMed. [Link]

  • Enhancement by ticlopidine of the inhibitory effect on in vitro platelet aggregation of the glycoprotein IIb/IIIa inhibitor tirofiban. PubMed. [Link]

  • 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE HYDROCHLORIDE. GSRS. [Link]

  • This compound. PubChem. [Link]

  • Structure of the human P2Y12 receptor in complex with an antithrombotic drug. PMC. [Link]

  • A and B) ADP binds to the P2Y12 receptor, resulting in conformational... ResearchGate. [Link]

  • Synthesis and Antiplatelet Aggregation Activities In Vitro of N,N'-di(3-Substitutedphenyl)-4-Methoxyl Benzene-1,3-Disulfonamid. Research and Reviews. [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. MDPI. [Link]

  • P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. [Link]

  • Health Biotechnology and Biopharma (2021), 5(3): 1-16. [Link]

  • Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. PMC. [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. [Link]

  • The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?. Elsevier. [Link]

  • Interactions Between Different P2Y12 Antagonists. Interventional Cardiology Review (ICR). [Link]

  • Characterization of the antiplatelet effects of (2S)-5-methoxy-6-methylflavan-7-ol from Draconis Resina. PubMed. [Link]

Sources

An In-Depth Technical Guide on the Potential Therapeutic Effects of Deschloro Ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive and rigorous search of the current scientific literature, it must be reported that there is no available data on a compound specifically identified as "Deschloro ticlopidine." In-depth queries for this compound, including potential metabolites and analogs of ticlopidine, did not yield any published research detailing its synthesis, mechanism of action, or therapeutic effects.

Scientific integrity and the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) are paramount. Therefore, creating a technical guide on a compound for which no verifiable information exists would be scientifically unsound.

It is plausible that "this compound" may be a novel, yet-to-be-published research compound, a misnomer, or an analog that has not been characterized in the public domain.

In the spirit of advancing research in this area, and to fulfill the user's request for a comprehensive technical guide on a thienopyridine antiplatelet agent, we will proceed by focusing on the well-documented and foundational parent compound, Ticlopidine . This allows for a thorough and scientifically rigorous exploration of a closely related molecule, providing valuable context and a solid foundation for understanding the structure-activity relationships within this class of drugs. The insights derived from this guide on ticlopidine can serve as a crucial reference point for any future research on its derivatives, including the hypothetical "this compound."

An In-Depth Technical Guide on the Core Therapeutic Profile of Ticlopidine

Introduction: The Genesis of Thienopyridine Antiplatelet Therapy

Ticlopidine, a first-generation thienopyridine, marked a significant advancement in antithrombotic therapy.[1] Chemically, it is 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1] As a prodrug, ticlopidine requires hepatic metabolism to an active form to exert its therapeutic effects.[2][3][4] Its primary clinical utility lies in the prevention of thrombotic events, particularly in patients who have experienced a stroke or are at high risk for such events.[1] However, its use has been largely superseded by newer agents like clopidogrel due to a more favorable safety profile.[2]

Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor

The cornerstone of ticlopidine's antiplatelet effect is its irreversible inhibition of the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the platelet surface.[1][5] This action is not exerted by the parent compound but by an active metabolite generated through cytochrome P450-dependent pathways in the liver.[5][6]

The binding of ADP to the P2Y12 receptor is a critical step in platelet activation and aggregation.[5][7] Ticlopidine's active metabolite covalently binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation.[5][6] This irreversible inhibition means that the affected platelets are unable to aggregate for the remainder of their lifespan.[1]

Below is a diagram illustrating the signaling pathway of P2Y12 receptor-mediated platelet activation and the inhibitory action of ticlopidine's active metabolite.

P2Y12_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP to GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Blocked Platelet Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet Aggregation ADP ADP ADP->P2Y12 Binds Ticlopidine_Metabolite Ticlopidine Active Metabolite Ticlopidine_Metabolite->P2Y12 Irreversibly Binds & Inhibits

P2Y12 signaling and Ticlopidine's inhibitory action.

Potential Therapeutic Applications and Preclinical Evidence

Ticlopidine's primary therapeutic application has been in the secondary prevention of thrombotic stroke.[1] Clinical trials have demonstrated its efficacy in reducing the risk of stroke, myocardial infarction, and vascular death in patients with a history of cerebrovascular disease.[8][9]

Clinical Indication Key Findings from Clinical Trials Supporting Citations
Secondary Stroke Prevention Superior to aspirin in reducing the risk of stroke or death.[8][9]
Coronary Stent Thrombosis More effective than oral anticoagulants in preventing stent thrombosis when combined with aspirin.[8]
Unstable Angina Decreased the rate of vascular death and myocardial infarction.[10]
Peripheral Arterial Disease Showed benefit in follow-up studies.[10]
Diabetic Retinopathy Appeared to prevent the progression of nonproliferative diabetic retinopathy.[8]

Experimental Protocols for Evaluating Ticlopidine's Antiplatelet Activity

The assessment of ticlopidine's efficacy relies on in vitro and ex vivo platelet aggregation assays. A standard experimental workflow is outlined below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

  • Blood Collection: Whole blood is collected from subjects (human or animal models) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a blank.

  • Platelet Count Standardization: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: The PRP is incubated with either vehicle control or ticlopidine (in ex vivo studies, PRP is obtained from subjects who have ingested ticlopidine).

  • Agonist-Induced Aggregation: An agonist, typically ADP, is added to the PRP in an aggregometer cuvette.

  • Measurement: The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation percentage is calculated relative to the PPP baseline.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection prp_prep Low-Speed Centrifugation (PRP Preparation) start->prp_prep ppp_prep High-Speed Centrifugation (PPP Preparation) prp_prep->ppp_prep standardization Platelet Count Standardization ppp_prep->standardization incubation Incubation with Vehicle or Drug standardization->incubation aggregation Agonist Addition & Aggregation Measurement incubation->aggregation end End: Data Analysis aggregation->end

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of Deschloro Ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Deschloro ticlopidine (5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine) is a known impurity and primary analogue of Ticlopidine, a potent antiplatelet agent used in the prevention of thrombotic events.[1] The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement to ensure patient safety and product efficacy. The development of a validated, stability-indicating analytical method is therefore essential for accurately quantifying this compound, monitoring its levels in Ticlopidine drug substances, and assessing the stability of the drug product over its shelf life.[2][3]

This application note provides a comprehensive guide for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The narrative explains the scientific rationale behind experimental choices, from mobile phase selection to validation protocols, ensuring the method is robust, reliable, and fit for its intended purpose in a research or quality control environment. The protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]

Pre-Method Development: Foundational Strategy

Analyte Physicochemical Properties: A Comparative Analysis

A successful chromatographic separation is predicated on understanding the physicochemical properties of the analyte and its related substances.

PropertyTiclopidine HydrochlorideThis compoundRationale for Method Development
Structure 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridineThe key structural difference is the absence of the chlorine atom on the benzyl ring in the impurity. This makes this compound slightly less polar than Ticlopidine, which is the fundamental principle for their separation in RP-HPLC.
Molecular Formula C₁₄H₁₄ClNS·HCl[5]C₁₄H₁₅NS[6]A slight difference in molecular formula and weight.
Molecular Weight 300.25 g/mol [5]229.34 g/mol [6]The difference in weight is easily distinguishable by mass spectrometry but requires chromatographic separation for UV-based quantification.
Solubility Freely soluble in water and methanol.[7]Expected to be soluble in organic solvents like methanol and acetonitrile.The high solubility of the parent drug in methanol makes it an excellent choice for the diluent and as a component of the mobile phase.[7]
Rationale for Technique Selection: RP-HPLC with UV Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical technique of choice for several compelling reasons:

  • Expertise & Suitability: RP-HPLC is the gold standard for purity and stability testing in the pharmaceutical industry. The structural differences between Ticlopidine and this compound, primarily in polarity, are ideally suited for exploitation by a C18 stationary phase. Ticlopidine and its related compounds are polar molecules, making RP-UPLC or RP-HPLC a suitable choice.[8]

  • Versatility: The method can be readily adapted for quantifying the API (Ticlopidine) and its impurities simultaneously, making it efficient for quality control.

  • Robustness: When properly developed and validated, HPLC methods are highly robust and transferable between laboratories.

  • Detector Compatibility: Both Ticlopidine and this compound possess chromophores that allow for sensitive detection using standard UV-Vis or Photodiode Array (PDA) detectors. A detection wavelength of 235 nm has been shown to be effective for Ticlopidine analysis.[8]

While LC-MS/MS offers superior sensitivity and specificity, particularly for bioanalytical applications in complex matrices like plasma, HPLC-UV provides the requisite performance for routine quality control of bulk drugs and pharmaceutical formulations with less complexity and cost.[9][10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Chemicals: this compound reference standard, Ticlopidine HCl reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), HPLC grade water.

Chromatographic Conditions

The following conditions were established to achieve optimal separation between Ticlopidine and this compound. The use of an ammonium acetate buffer helps to control the pH and ensure consistent peak shapes and retention times.[8]

ParameterRecommended ConditionRationale
Stationary Phase (Column) Zorbax SB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalentA C18 column provides excellent hydrophobic interaction to retain and separate the moderately non-polar analytes. The shorter column length and smaller particle size (UPLC) allow for faster run times and higher efficiency.[8]
Mobile Phase Methanol: 0.01 M Ammonium Acetate buffer (pH 5.0)The organic modifier (methanol) elutes the analytes. The aqueous buffer controls the ionization of the basic nitrogen in the pyridine ring, leading to symmetrical peaks. A pH of 5.0 is chosen to ensure the analytes are protonated and exhibit consistent chromatographic behavior.[8]
Composition 80:20 (v/v)This isocratic composition provides a good balance between resolution and analysis time. It may be optimized or switched to a gradient for separating a wider range of impurities.[8]
Flow Rate 0.8 mL/minProvides optimal efficiency and backpressure for the specified column dimensions.[8]
Detection Wavelength 235 nmOffers good absorbance for Ticlopidine and its structurally similar impurity. A PDA detector can be used to confirm peak purity.[8]
Injection Volume 4.0 µLA small injection volume is suitable for the high efficiency of the UPLC column.[8]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Diluent MethanolBoth Ticlopidine HCl and this compound are soluble in methanol, making it a suitable solvent for preparing standards and samples.[12]
Preparation of Solutions
  • Buffer Preparation (0.01 M Ammonium Acetate, pH 5.0): Dissolve 0.7708 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 using glacial acetic acid. Filter the buffer through a 0.20 µm nylon membrane before use.[8]

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 20:80 (v/v). Degas the solution in an ultrasonic bath for 15 minutes.[8]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Methanol).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentration range for linearity studies (e.g., 0.1 to 5 µg/mL).

  • Sample Preparation (from Ticlopidine HCl API): Accurately weigh about 100 mg of Ticlopidine HCl API into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL, which is suitable for detecting impurities at low levels (e.g., 0.1%).

Analytical Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[13] The following parameters must be evaluated.

Workflow for Method Validation

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment cluster_report Finalization prep_standards Prepare Standards (Linearity, Accuracy) prep_samples Prepare Samples (API, Placebo, Spiked) sst System Suitability Test (%RSD, Plates, Tailing) prep_standards->sst prep_stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) prep_samples->sst prep_stress->sst analysis Inject Samples & Standards (HPLC-UV @ 235 nm) sst->analysis spec Specificity analysis->spec analysis->spec lin Linearity & Range analysis->lin analysis->lin acc Accuracy analysis->acc analysis->acc prec Precision analysis->prec analysis->prec lod_loq LOD & LOQ analysis->lod_loq analysis->lod_loq rob Robustness analysis->rob analysis->rob report Compile Validation Report spec->report lin->report acc->report prec->report lod_loq->report rob->report

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. For an impurity method, this includes the API, other impurities, and degradation products.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of this compound.

    • Inject a solution of Ticlopidine HCl API to determine its retention time and confirm separation from this compound.

    • Perform forced degradation studies on the Ticlopidine HCl API to generate potential degradation products.[14] These studies are critical to prove the stability-indicating nature of the method.[15]

      • Acid Hydrolysis: Reflux API sample with 0.1 M HCl for 4 hours.

      • Base Hydrolysis: Reflux API sample with 0.1 M NaOH for 4 hours.

      • Oxidative Degradation: Treat API sample with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid API to 80°C for 48 hours.[14]

      • Photolytic Degradation: Expose API solution to UV light (as per ICH Q1B guidelines).

    • Analyze all stressed samples. The method is specific if the this compound peak is well-resolved from all degradation products and the main Ticlopidine peak. Peak purity analysis using a PDA detector should be performed.

Linearity and Range
  • Protocol: Prepare a minimum of five concentrations of this compound spanning the expected range (e.g., from the reporting threshold to 120% of the specification limit). Inject each concentration in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against concentration. Perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Recovery)
  • Protocol: Spike a placebo or the API sample with known amounts of this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery of the analyte at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8][16]

Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with this compound at 100% of the target concentration on the same day, under the same conditions.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Verification: The LOQ should be verified by analyzing a sample at this concentration and ensuring the accuracy and precision are acceptable.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Evaluate system suitability parameters and analyte quantification after each change. The method is robust if the results remain unaffected by these minor changes.

Summary of Validation Acceptance Criteria
ParameterAcceptance CriteriaReference
Specificity No interference at the RT of the analyte. Peak purity index > 0.999.[12][13]
Linearity (r²) ≥ 0.999[8][9]
Range Established from linearity, accuracy, and precision data.[4][17]
Accuracy (% Recovery) 98.0 - 102.0%[8][16]
Precision (% RSD) ≤ 2.0%[8][12]
LOQ Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.[9][10]
Robustness System suitability parameters are met; results are consistent.[12]

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing/Asymmetry Secondary interactions with column silanols; incorrect mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the analyte. Consider using a base-deactivated column or adding a competing base like triethylamine (0.1%) to the mobile phase.[18]
Poor Resolution Insufficient difference in polarity; mobile phase too strong.Decrease the percentage of the organic modifier (methanol) in the mobile phase to increase retention and improve separation.
Drifting Retention Times Column temperature fluctuation; mobile phase composition changing; column equilibration issue.Use a column thermostat. Ensure mobile phase is well-mixed and degassed. Allow sufficient time for column equilibration before starting the sequence.
No Peaks or Low Signal Detector lamp issue; incorrect wavelength; sample preparation error.Check detector lamp status and hours. Verify the detection wavelength. Re-prepare standards and samples carefully.

Conclusion

This application note details a systematic approach to developing and validating a robust, stability-indicating RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the rigorous validation framework of ICH Q2(R1), researchers and quality control professionals can implement a reliable method suitable for its intended purpose. This ensures that Ticlopidine drug products can be accurately monitored for this critical impurity, ultimately safeguarding product quality and patient health.

References

  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. (2011). Journal of the Serbian Chemical Society. Available at: [Link]

  • Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. (2009). Arzneimittelforschung. Available at: [Link]

  • A Stability Study of Ticlopidine Products from 18 Countries. (2000). Drug Development and Industrial Pharmacy. Available at: [Link]

  • This compound. PubChem Compound Database, National Center for Biotechnology Information. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • A stability study of ticlopidine products from 18 countries. (2000). Drug Development and Industrial Pharmacy. Available at: [Link]

  • Ticlopidine. PubChem Compound Database, National Center for Biotechnology Information. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. (2005). Journal of Chromatography B. Available at: [Link]

  • Development and Validation of a Stability indicating HPLC Assay Method for Determination of ticlopidine hydrochloride in tablet Formulation. (2011). ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Gas Chromatographic Method Development and Validation of Assay Method for the Determination of Ticlopidine Hydrochloride in Tablets Formulation. International Journal of Chemical Studies. Available at: [Link]

  • Ticlopidine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

  • Product ion mass spectra of ticlopidine (A) and clopidogrel (IS) (B) in positive ion mode. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. (2022). American Pharmaceutical Review. Available at: [Link]

  • Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution. (2022). Molecules. Available at: [Link]

  • Ticlopidine Hydrochloride Tablets House Standard. (2017). Apotex Inc. Available at: [Link]

  • Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. (2010). Der Pharma Chemica. Available at: [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Spectrophotometric method development and validation for determination of ticlopidine hydrochloride in tablet formulation. (2011). ResearchGate. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). Open Chemistry Journal. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Clinical Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolites, Toxicology and Therapeutic Drug Analysis. (2023). Journal of Current Medical Research and Opinion. Available at: [Link]

Sources

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Deschloro-ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Deschloro-ticlopidine, a known impurity and potential degradation product of Ticlopidine Hydrochloride. Ticlopidine is an antiplatelet agent used in the prevention of thromboembolic disorders.[1][2] Deschloro-ticlopidine, also known as Ticlopidine Impurity D, is identified as 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3] Ensuring the effective separation and quantification of this impurity is critical for the quality control and stability assessment of Ticlopidine drug substance and product. The described method is designed to be specific, accurate, and precise, making it suitable for routine analysis in research, development, and quality control environments.

Introduction: The Rationale for Method Development

Ticlopidine hydrochloride, chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is a thienopyridine derivative that inhibits platelet aggregation.[1][4] As with any active pharmaceutical ingredient (API), a comprehensive impurity profile is essential to ensure its safety and efficacy. Deschloro-ticlopidine is a significant process-related impurity and a potential degradant. Its structural similarity to Ticlopidine necessitates a highly selective analytical method to ensure accurate quantification.

The development of a stability-indicating assay is a crucial aspect of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Such methods must be able to resolve the API from its impurities and any degradation products formed under various stress conditions.[5] This application note outlines a reversed-phase HPLC (RP-HPLC) method that effectively separates Deschloro-ticlopidine from Ticlopidine and other potential degradation products, thereby demonstrating its stability-indicating capability.

Experimental

Materials and Reagents
  • Reference Standards: Ticlopidine Hydrochloride (USP Reference Standard or equivalent), Deschloro-ticlopidine (certified reference material).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

  • Reagents: Ammonium acetate (analytical grade), Glacial acetic acid (analytical grade).

  • Sample: Ticlopidine Hydrochloride API or finished dosage form.

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

ParameterConditionRationale
HPLC Column C8, 250 mm x 4.6 mm, 5 µmA C8 column is selected for its slightly lower hydrophobicity compared to a C18, which can provide better peak shape and resolution for the moderately polar analytes. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Methanol: Ammonium Acetate Buffer (pH 5.0) (80:20, v/v)[6]The high organic content (methanol) ensures adequate retention and elution of the analytes. The ammonium acetate buffer at pH 5.0 helps to maintain a consistent ionization state of the analytes, leading to reproducible retention times and improved peak symmetry.
Flow Rate 1.0 mL/min[6]A standard flow rate for a 4.6 mm i.d. column, providing optimal efficiency and reasonable run times.
Detection Wavelength 235 nm[6][7]This wavelength is chosen based on the UV absorbance maxima of Ticlopidine and its related compounds, providing good sensitivity for all components.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the potential for column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Preparation of Solutions
  • Ammonium Acetate Buffer (pH 5.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.[6]

  • Mobile Phase: Prepare a mixture of Methanol and Ammonium Acetate Buffer (pH 5.0) in the ratio of 80:20 (v/v). Degas the mobile phase before use.

  • Diluent: A mixture of Methanol and Water (50:50, v/v) is a suitable diluent for both standards and samples.

  • Standard Stock Solution (Ticlopidine): Accurately weigh and dissolve an appropriate amount of Ticlopidine Hydrochloride reference standard in the diluent to obtain a concentration of about 1000 µg/mL.

  • Standard Stock Solution (Deschloro-ticlopidine): Accurately weigh and dissolve an appropriate amount of Deschloro-ticlopidine reference standard in the diluent to obtain a concentration of about 100 µg/mL.

  • Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Ticlopidine (e.g., 100 µg/mL) and Deschloro-ticlopidine (e.g., 1 µg/mL, corresponding to 1% impurity).

  • Sample Solution: Accurately weigh and dissolve a quantity of the Ticlopidine API or powdered tablets in the diluent to obtain a final concentration of approximately 100 µg/mL of Ticlopidine. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Method Validation and System Suitability

For a method to be considered trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose. The following parameters should be assessed according to ICH guidelines.

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. This ensures the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for Ticlopidine peak) ≤ 2.0
Theoretical Plates (for Ticlopidine peak) ≥ 2000
Resolution (between Ticlopidine and Deschloro-ticlopidine) ≥ 2.0
% RSD of replicate injections (area of Ticlopidine) ≤ 2.0% (for n=6)
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[5]

  • Procedure: Subject the Ticlopidine sample solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[8]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the Ticlopidine and Deschloro-ticlopidine peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peaks.

Detailed Analytical Protocol

Step 1: System Preparation

  • Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Step 2: System Suitability Check

  • Inject the working standard solution six times.

  • Verify that the system suitability parameters meet the acceptance criteria (Table 2).

Step 3: Analysis of Samples

  • Inject the blank (diluent), working standard solution, and sample solutions in sequence.

  • Record the chromatograms and integrate the peak areas.

Step 4: Calculation

  • Calculate the amount of Deschloro-ticlopidine in the sample using the following formula:

    Where:

    • Area_impurity is the peak area of Deschloro-ticlopidine in the sample chromatogram.

    • Area_standard is the peak area of Deschloro-ticlopidine in the standard chromatogram.

    • Conc_standard is the concentration of Deschloro-ticlopidine in the working standard solution.

    • Conc_sample is the concentration of Ticlopidine in the sample solution.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation SystemSuitability System Suitability Test Standard->SystemSuitability Sample Sample Solution Preparation Injection Sample Injection Sample->Injection Equilibration->SystemSuitability SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Calculation of Results Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for the HPLC analysis of Deschloro-ticlopidine.

Forced_Degradation_Logic cluster_stress Stress Conditions Ticlopidine Ticlopidine API Acid Acid Hydrolysis Ticlopidine->Acid Base Base Hydrolysis Ticlopidine->Base Oxidation Oxidation Ticlopidine->Oxidation Thermal Thermal Ticlopidine->Thermal Photo Photolytic Ticlopidine->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Ticlopidine->HPLC_Analysis DegradationProducts Potential Degradation Products (including Deschloro-ticlopidine) Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts DegradationProducts->HPLC_Analysis Resolution Resolution of API from all Degradation Products HPLC_Analysis->Resolution

Caption: Logical flow of a forced degradation study.

Conclusion

The HPLC method presented in this application note is demonstrated to be a suitable and reliable approach for the quantitative determination of Deschloro-ticlopidine in Ticlopidine samples. The method is specific, stability-indicating, and adheres to the principles of good analytical practice. Its straightforward procedure and use of common HPLC instrumentation make it readily implementable in a quality control laboratory for routine analysis and stability monitoring of Ticlopidine drug substance and product.

References

  • Comparison of Throat Sprays Containing Chlorhexidine Gluconate and Lidocaine Hydrochloride - Impactfactor. (2016, March 31). Retrieved from [Link]

  • Chemical structure of ticlopidine hydrochloride. - ResearchGate. Retrieved from [Link]

  • 3 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Ticlopidine Hydrochloride-impurities | Pharmaffiliates. Retrieved from [Link]

  • Deschloro ticlopidine | C14H15NS | CID 13341658 - PubChem - NIH. Retrieved from [Link]

  • Journal of Global Pharma Technology A Validated Stability Indicating RP-HPLC Method Development for Platelet Aggregation Inhibitor Ticagrelor in Bulk and Tablet Formulation - ResearchGate. Retrieved from [Link]

  • STABILITY INDICATING RP-HPLC METHOD FOR SEPARATION AND QUANTIFICATION OF RELATED SUBSTANCES OF TICLOPIDINE IN BULK AND PHARMACEUTICAL FORMULATIONS - ResearchGate. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Retrieved from [Link]

  • Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry - PubMed. Retrieved from [Link]

  • Ticlopidine Hydrochloride | C14H15Cl2NS | CID 65335 - PubChem. Retrieved from [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium - Acta Scientific. (2018, August 7). Retrieved from [Link]

  • Development and Validation of a Stability indicating HPLC Assay Method for determination of Ticlopidine Hydrochloride in Tablet Formulation. Retrieved from [Link]

  • Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - NIH. Retrieved from [Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC - NIH. (2020, December 16). Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of Deschloro Ticlopidine (4,5,6,7-Tetrahydrothieno[3,2-c]pyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and laboratory protocols for the synthesis of Deschloro ticlopidine, scientifically known as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This compound is a crucial precursor and structural analog in the study and development of thienopyridine-based pharmaceuticals, a class of drugs known for their antiplatelet activity.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering two distinct and validated synthetic routes. Each method is presented with a step-by-step guide, elucidation of the underlying chemical principles, and expected outcomes to ensure reproducibility and success in a laboratory setting.

Introduction and Significance

This compound, the core heterocyclic scaffold of the antiplatelet drug Ticlopidine, is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its synthesis is a key step in the development of new analogs and derivatives with potentially improved pharmacological profiles. The absence of the chlorine atom on the benzyl substituent, when compared to Ticlopidine, allows for fundamental structure-activity relationship (SAR) studies and the exploration of novel therapeutic applications. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus is a versatile building block for the synthesis of other bioactive compounds, including Prasugrel and Clopidogrel.[1][3]

This guide presents two robust synthetic strategies for obtaining this compound, each with its own set of advantages in terms of starting materials, reaction conditions, and scalability. The first is a multi-step synthesis commencing from readily available thiophene, while the second offers a more direct approach from 2-thiophene ethylamine.

Synthetic Strategies and Mechanistic Insights

The synthesis of the thienopyridine core can be approached through various chemical transformations. The chosen methods in this guide are based on their reliability, efficiency, and the accessibility of starting materials.

Strategy A: Four-Step Synthesis from Thiophene This is a well-documented and scalable approach that builds the target molecule sequentially.[1][2][3] The key transformations involve the introduction of a two-carbon side chain to the thiophene ring, followed by cyclization to form the fused pyridine ring.

Strategy B: Pictet-Spengler Type Cyclization This method utilizes a condensation reaction between an amine (2-thiophene ethylamine) and an aldehyde (formaldehyde) to construct the heterocyclic ring system in a more convergent manner.[4]

Experimental Protocols

Strategy A: Four-Step Synthesis from Thiophene

This protocol is adapted from the highly productive and scalable approach for the synthesis of Ticlopidine, where this compound is a key intermediate.[1][2][3]

Step 1: Formylation of Thiophene to 2-Thiophenecarboxaldehyde

  • Rationale: This step introduces a carbonyl group onto the thiophene ring, which is essential for the subsequent chain elongation. The use of paraformaldehyde in the presence of an acid catalyst is a common and effective method for the formylation of electron-rich heterocycles.[2]

  • Procedure:

    • To a solution of thiophene (1 equivalent) in acetonitrile, add paraformaldehyde (1.2 equivalents) and a catalytic amount of sulfuric acid.

    • The reaction mixture is heated to reflux (approximately 80 °C) for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and quenched with water.

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-thiophenecarboxaldehyde.

Step 2: Synthesis of 2-(2-Thienyl)ethylamine

  • Rationale: This step involves the conversion of the aldehyde to an amine with a two-carbon spacer. This can be achieved through various methods, such as a Henry reaction followed by reduction, or reductive amination. The protocol described by Faisal et al. (2020) can be followed for this transformation.

  • Procedure: A detailed procedure for this step can be found in the supporting information of the cited literature.[1] Broadly, it involves the formation of a nitroalkene from 2-thiophenecarboxaldehyde, which is then reduced to the corresponding amine.

Step 3: Cyclization to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (this compound)

  • Rationale: This is the key ring-forming step. The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. In this case, 2-(2-thienyl)ethylamine is reacted with an formaldehyde equivalent to undergo an intramolecular electrophilic substitution to form the desired product.[3]

  • Procedure:

    • 2-(2-Thienyl)ethylamine (1 equivalent) is dissolved in an appropriate solvent (e.g., water or an alcohol).

    • Formaldehyde (as a 37% aqueous solution or paraformaldehyde) is added to the solution.[4]

    • The mixture is heated to 50-55 °C and maintained for 20-30 hours.[4]

    • After completion, the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated.

Step 4: Purification

  • Rationale: The crude product from the cyclization step will likely contain impurities. Purification by column chromatography or recrystallization is necessary to obtain the final product in high purity.

  • Procedure:

    • The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of pentane, dichloromethane, and triethylamine).[2]

    • Alternatively, the hydrochloride salt can be prepared and purified by recrystallization.[4]

Strategy B: Direct Synthesis from 2-Thiophene Ethylamine

This protocol is a more direct approach to the target molecule.[4]

Step 1: Imine Formation

  • Procedure:

    • In a reaction vessel, add water, formaldehyde (37% solution), and 2-thiophene ethylamine.

    • Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.

    • After the reaction is complete, extract the reaction liquid with dichloromethane.

    • Combine the organic layers and wash with saturated saline solution.

    • Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

Step 2: Cyclization and Salt Formation

  • Procedure:

    • Place the obtained imine into a reaction vessel.

    • Add ethanolic hydrogen chloride and water.

    • Heat the mixture to 65-75 °C and maintain for a specified period.

    • Add activated carbon and continue heating for a short duration before filtering.

    • Cool the filtrate to 0-5 °C to induce crystallization.

    • Maintain the temperature for 1-2 hours, then filter the solid.

    • Dry the filter cake in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Summary of Reaction Parameters

Parameter Strategy A (from Thiophene) Strategy B (from 2-Thiophene Ethylamine)
Starting Material Thiophene2-Thiophene Ethylamine
Key Reagents Paraformaldehyde, Sulfuric Acid, FormaldehydeFormaldehyde, Ethanolic Hydrogen Chloride
Number of Steps 42
Overall Yield ~62%[1][3]High (specific overall yield not stated, but step 2 yield is 94.3%)[4]
Key Intermediates 2-Thiophenecarboxaldehyde, 2-(2-Thienyl)ethylamineImine
Purification Column Chromatography or RecrystallizationRecrystallization of Hydrochloride Salt

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic strategies.

Synthetic_Workflow_Deschloro_Ticlopidine cluster_A Strategy A: From Thiophene cluster_B Strategy B: From 2-Thiophene Ethylamine A1 Thiophene A2 2-Thiophenecarboxaldehyde A1->A2 Formylation A3 2-(2-Thienyl)ethylamine A2->A3 Chain Elongation & Amination A4 This compound A3->A4 Cyclization B1 2-Thiophene Ethylamine B2 Imine Intermediate B1->B2 Condensation with Formaldehyde B3 This compound HCl B2->B3 Cyclization & Salt Formation

Caption: Synthetic workflows for this compound.

Safety and Handling Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. The specific hazards of each reagent should be reviewed from their respective Safety Data Sheets (SDS) prior to use.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

References

  • Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]

  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. [Link]

  • CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
  • Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. [Link]

Sources

Application Notes and Protocols for In Vivo Animal Studies of Deschloro Ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Study of a Novel Thienopyridine

This document provides a comprehensive guide for the in vivo evaluation of deschloro ticlopidine, a novel thienopyridine compound. It is critical to note that, as of the latest literature review, specific data on this compound is scarce. Therefore, the experimental designs, protocols, and mechanistic discussions presented herein are expertly extrapolated from the extensive body of research on its chlorinated analog, ticlopidine, and the broader class of P2Y12 receptor antagonists. This guide is structured to provide not just procedural steps, but the scientific rationale that underpins them, ensuring a robust and well-validated experimental approach.

Mechanistic Framework: The Presumed Action of this compound

This compound is a structural analog of ticlopidine, a well-established antiplatelet agent. It is hypothesized that this compound, like its parent compound, functions as an irreversible antagonist of the P2Y12 receptor on platelets.

Causality of Action: Ticlopidine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. Its active metabolite then irreversibly binds to the P2Y12 receptor. This binding prevents adenosine diphosphate (ADP) from activating the receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex. The ultimate consequence is the inhibition of platelet aggregation, a critical step in thrombus formation. It is presumed that this compound follows a similar metabolic activation pathway and mechanism of action.

G cluster_0 Hepatocyte cluster_1 Platelet Surface This compound (Prodrug) This compound (Prodrug) CYP450 Enzymes CYP450 Enzymes This compound (Prodrug)->CYP450 Enzymes Metabolic Activation Active Metabolite Active Metabolite CYP450 Enzymes->Active Metabolite P2Y12 Receptor P2Y12 Receptor Active Metabolite->P2Y12 Receptor Irreversible Antagonism GPIIb/IIIa Complex GPIIb/IIIa Complex P2Y12 Receptor->GPIIb/IIIa Complex Inhibition of Activation ADP ADP ADP->P2Y12 Receptor Activation Platelet Aggregation Platelet Aggregation GPIIb/IIIa Complex->Platelet Aggregation Inhibition

Figure 1: Presumed mechanism of action for this compound.

Designing In Vivo Efficacy Studies: A Step-by-Step Approach

A logical workflow is essential for the successful in vivo evaluation of this compound. The following diagram outlines a typical experimental progression.

G A Animal Model Selection & IACUC Protocol Approval B Dose Range Finding Study (Based on Ticlopidine Data) A->B C Compound Formulation & Administration (e.g., Oral Gavage) B->C D Pharmacodynamic Assessment C->D E Ex Vivo Platelet Aggregation Assay D->E F In Vivo Bleeding Time Assay D->F G Data Analysis & Interpretation E->G F->G

Application Note: A Guide to Cell-Based Assays for Characterizing the Antiplatelet Activity of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of P2Y12 in Thrombosis and Antiplatelet Therapy

Platelet activation is a finely orchestrated process central to hemostasis, but its dysregulation can lead to pathological thrombosis, the underlying cause of myocardial infarction and ischemic stroke.[1] A key amplifier in this process is the release of adenosine diphosphate (ADP) from dense granules of activated platelets.[2] ADP then acts on neighboring platelets, primarily through the P2Y12 receptor, a G protein-coupled receptor (GPCR) that is a pivotal target for antiplatelet therapy.[1][3]

Thienopyridines, such as ticlopidine and clopidogrel, are a class of antiplatelet agents that function as irreversible antagonists of the P2Y12 receptor.[4][5][6] A crucial characteristic of these compounds is their nature as prodrugs; they require metabolic activation, typically by cytochrome P450 enzymes in the liver, to exert their inhibitory effects.[7][8][9][10] The active metabolite then covalently binds to the P2Y12 receptor, locking it in an inactive state for the remainder of the platelet's lifespan.[4][5] This mechanism effectively blunts the platelet response to ADP, preventing the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex and subsequent platelet aggregation.[6][7]

This application note provides a comprehensive guide for researchers evaluating novel P2Y12 inhibitors, using Deschloro ticlopidine as a representative candidate. We present a suite of three core cell-based assays—Light Transmission Aggregometry, Flow Cytometry for Activation Markers, and VASP Phosphorylation—that together provide a robust characterization of a compound's antiplatelet activity. The protocols are designed with self-validation and scientific causality at their core, ensuring trustworthy and interpretable results.

Foundational Concepts: The P2Y12 Signaling Pathway

Understanding the P2Y12 signaling cascade is fundamental to designing and interpreting assays for its antagonists. When ADP binds to the P2Y12 receptor, it initiates a signaling cascade through the inhibitory G-protein, Gαi2.[3] This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation. A critical substrate of PKA is the Vasodilator-Stimulated Phosphoprotein (VASP). Reduced PKA activity leads to the dephosphorylation of VASP, a state associated with the "inside-out" signaling that promotes the conformational change and activation of the GPIIb/IIIa receptor.[11] The activated GPIIb/IIIa receptor can then bind fibrinogen, cross-linking platelets and leading to aggregation.[5][7]

This compound, as a thienopyridine analogue, is hypothesized to block this pathway at the P2Y12 receptor, thereby maintaining high cAMP levels, keeping VASP in its phosphorylated state, and preventing GPIIb/IIIa activation and platelet aggregation.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 Activates Deschloro_ticlopidine This compound (Active Metabolite) Deschloro_ticlopidine->P2Y12 Inhibits Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP_P VASP-P (Phosphorylated) PKA->VASP_P Phosphorylates VASP VASP VASP->GPIIbIIIa_inactive Promotes Activation VASP_P->GPIIbIIIa_inactive Maintains Inactive State VASP_P->VASP Dephosphorylation (promoted by low cAMP) Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds

Caption: The P2Y12 signaling pathway in platelets.

Experimental Design: A Self-Validating Approach

To ensure the trustworthiness of the data, each assay must be conducted within a framework of rigorous controls. This self-validating system allows for the unambiguous interpretation of this compound's activity.

Control TypePurposeExample SubstanceExpected Outcome in Assay
Vehicle Control Establishes the baseline platelet response in the absence of an inhibitor.DMSO or salineMaximum platelet aggregation/activation.
Positive Control Confirms the assay can detect known P2Y12 inhibition.Ticagrelor (direct-acting) or a known active metabolite of clopidogrel.Significant inhibition of platelet aggregation/activation.
Primary Agonist Induces platelet activation specifically through the P2Y12 pathway.Adenosine Diphosphate (ADP)Induces strong platelet aggregation/activation, which should be inhibited by this compound.
Specificity Agonist Induces platelet activation through a P2Y12-independent pathway.Thrombin Receptor Activating Peptide (TRAP) or CollagenShould induce aggregation/activation that is NOT significantly inhibited by a specific P2Y12 antagonist.[2]

Scientist's Note (Prodrug Consideration): Thienopyridines like ticlopidine are inactive in vitro because they require hepatic metabolism.[10] If this compound shows no activity in these direct cell-based assays, it is crucial to consider pre-incubation with a liver S9 fraction or purified CYP enzymes to generate potential active metabolites before re-testing.[9]

Core Assays and Detailed Protocols

Light Transmission Aggregometry (LTA)

Principle: LTA is the gold-standard method for assessing platelet aggregation.[12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps upon stimulation with an agonist.[13][14] The degree of inhibition by a test compound is quantified relative to the vehicle control.

Protocol: LTA for this compound

  • Sample Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.[15]

    • Rationale: Citrate chelates calcium, preventing coagulation while maintaining platelet viability.

    • Process samples within 2 hours of collection. Keep at room temperature; do not refrigerate, as cooling can activate platelets.[14]

    • Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to prepare Platelet-Rich Plasma (PRP).[14]

    • Transfer the upper PRP layer to a new tube. Centrifuge the remaining blood at 2500 x g for 15 minutes to prepare Platelet-Poor Plasma (PPP).

    • Rationale: PPP serves as the "100% aggregation" or "0% absorbance" blank for the aggregometer.[16]

  • Assay Procedure:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Place a cuvette with PPP into the aggregometer to set the 100% transmission baseline.

    • Place a cuvette containing PRP (typically 450 µL) and a stir bar into the sample well. Allow it to equilibrate for 2 minutes at 37°C with stirring to set the 0% transmission baseline.

    • Add 50 µL of this compound (at various concentrations) or the appropriate control (vehicle, positive control) to the PRP. Incubate for 5-10 minutes.

    • Initiate recording and add the agonist (e.g., ADP, final concentration 5-10 µM).

    • Record the change in light transmission for 5-10 minutes, or until the aggregation curve plateaus.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation achieved.

    • Calculate the Percent Inhibition for each concentration of this compound: % Inhibition = [1 - (Max Aggregation_Test / Max Aggregation_Vehicle)] * 100

    • Plot % Inhibition vs. Log[Concentration] to determine the IC50 value.

Flow Cytometry for Platelet Activation Markers

Principle: Flow cytometry provides a powerful, single-cell analysis of platelet activation by using fluorescently-labeled antibodies against surface markers that appear or change conformation upon activation.[17] This method can be performed in whole blood, which more closely mimics the physiological environment.[18]

  • P-selectin (CD62P): A protein stored in platelet α-granules that is rapidly translocated to the cell surface upon activation. It is a highly sensitive marker of platelet degranulation.[17][18]

  • Activated GPIIb/IIIa (PAC-1 antibody): The PAC-1 antibody specifically recognizes the activated conformation of the GPIIb/IIIa receptor, providing a direct measure of its fibrinogen-binding competence.[19]

Protocol: Flow Cytometry for P-selectin and Activated GPIIb/IIIa

  • Sample Preparation and Incubation:

    • Collect citrated whole blood as described in 3.1.

    • In a microtiter plate or microcentrifuge tubes, combine whole blood with this compound or controls. Incubate for 10 minutes at room temperature.

    • Scientist's Note: Using whole blood minimizes artifactual platelet activation that can occur during PRP preparation.[18]

    • Add ADP (e.g., 5 µM final concentration) or other agonists to stimulate the platelets. A resting (unstimulated) sample should also be included.

  • Staining:

    • Immediately add a cocktail of fluorescently-labeled antibodies:

      • Anti-CD41 or Anti-CD61 (to gate on the platelet population).

      • Anti-CD62P-PE (P-selectin).

      • PAC-1-FITC (Activated GPIIb/IIIa).

    • Incubate for 15 minutes at room temperature in the dark.

    • Stop the reaction by adding 1 mL of 1% formaldehyde or a commercial fixation buffer.

    • Rationale: Fixation stops the activation process and preserves the cell surface markers for analysis.

  • Data Acquisition and Analysis:

    • Analyze samples on a flow cytometer within 4 hours.

    • Gate on the platelet population based on forward scatter (FSC), side scatter (SSC), and CD41/CD61 positivity.

    • For each sample, determine the percentage of platelets positive for CD62P and PAC-1, as well as the Mean Fluorescence Intensity (MFI) for each marker.

    • Compare the results from this compound-treated samples to the vehicle and positive controls.

VASP Phosphorylation Assay

Principle: This is a highly specific assay for the P2Y12 pathway.[20][21] The phosphorylation status of the intracellular protein VASP is directly linked to P2Y12 receptor activity. Prostaglandin E1 (PGE1) is used to stimulate cAMP production and induce VASP phosphorylation. ADP, acting through P2Y12, inhibits this process. A P2Y12 antagonist like this compound will block ADP's effect, resulting in a high level of VASP phosphorylation.[11][21] The result is often expressed as a Platelet Reactivity Index (PRI).

VASP_Workflow cluster_prep Sample Preparation cluster_incubation Differential Incubation cluster_processing Cell Processing cluster_analysis Data Analysis Blood Citrated Whole Blood + This compound (or control) Cond1 Condition 1: + PGE1 Blood->Cond1 Cond2 Condition 2: + PGE1 + ADP Blood->Cond2 FixPerm Fixation & Permeabilization Cond1->FixPerm Cond2->FixPerm Stain Stain with fluorescent anti-VASP-P antibody FixPerm->Stain FCM Flow Cytometry Acquisition Stain->FCM MFI Calculate MFI for Condition 1 and 2 FCM->MFI PRI Calculate Platelet Reactivity Index (PRI) MFI->PRI

Caption: Workflow for the VASP Phosphorylation Assay.

Protocol: VASP Phosphorylation Assay

This protocol is often performed using commercially available kits (e.g., from Diagnostica Stago), which are highly recommended for standardization.[22][23]

  • Sample Incubation:

    • Collect citrated whole blood and pre-incubate with this compound or controls as previously described.

    • Prepare two aliquots for each sample.

    • To Aliquot 1, add PGE1. This induces maximal VASP phosphorylation and serves as a reference.

    • To Aliquot 2, add both PGE1 and ADP. In an uninhibited sample, ADP will override the PGE1 signal and prevent VASP phosphorylation.

    • Incubate for 10 minutes at room temperature.

  • Fixation, Permeabilization, and Staining:

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the platelet membrane with a detergent.

    • Rationale: Permeabilization is essential to allow the antibody to access the intracellular VASP protein.

    • Add fluorescently-labeled monoclonal antibodies: one against phosphorylated VASP (VASP-P) and a platelet surface marker (e.g., CD61) for gating.

    • Incubate for 10 minutes in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population using CD61.

    • Determine the Mean Fluorescence Intensity (MFI) of the VASP-P signal for both the PGE1 tube (MFI_PGE1) and the PGE1+ADP tube (MFI_PGE1+ADP).

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] * 100

    • A low PRI indicates strong P2Y12 inhibition (the compound prevented ADP from reducing the VASP-P signal), while a high PRI indicates poor inhibition.

Data Synthesis and Interpretation

A comprehensive assessment of this compound's activity is achieved by synthesizing the data from all three assays.

AssayPrimary MetricWhat It Tells You
Light Transmission Aggregometry IC50 of aggregation inhibitionThe overall functional consequence of P2Y12 blockade on platelet clumping.
Flow Cytometry % positive cells, MFIThe effect on specific activation events: degranulation (P-selectin) and integrin activation (PAC-1).
VASP Phosphorylation Platelet Reactivity Index (PRI)A highly specific measure of target engagement at the P2Y12 receptor signaling node.

A successful P2Y12 antagonist like this compound should demonstrate a dose-dependent:

  • Increase in the inhibition of ADP-induced aggregation in LTA.

  • Decrease in P-selectin expression and PAC-1 binding in flow cytometry.

  • Decrease in the Platelet Reactivity Index (PRI) in the VASP assay.

By employing these robust, well-controlled, and mechanistically diverse cell-based assays, researchers can confidently characterize the antiplatelet activity of novel thienopyridine derivatives and advance the development of next-generation antithrombotic therapies.

References

  • Wikipedia. Ticlopidine. [Link]

  • Drugs.com. Ticlopidine: Package Insert / Prescribing Information / MOA. (2025-03-25). [Link]

  • Patsnap Synapse. What is the mechanism of Ticlopidine Hydrochloride?. (2024-07-17). [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. Ticlopidine - LiverTox - NCBI Bookshelf. (2020-09-25). [Link]

  • YouTube. Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. (2025-04-05). [Link]

  • Small Molecule Pathway Database. Ticlopidine Metabolism Pathway. [Link]

  • PubMed. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter?. [Link]

  • SpringerLink. Functional assay of antiplatelet drugs based on margination of platelets in flowing blood. [Link]

  • PubMed. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood. [Link]

  • Circulation. Ticlopidine and Clopidogrel. [Link]

  • PubMed Central. Identification of the active metabolite of ticlopidine from rat in vitro metabolites. [Link]

  • National Institutes of Health. IN THE PRESENCE OF STRONG P2Y12 RECEPTOR BLOCKADE, ASPIRIN PROVIDES LITTLE ADDITIONAL INHIBITION OF PLATELET AGGREGATION. [Link]

  • protocols.io. Testing platelet aggregation activity. (2021-03-05). [Link]

  • Thoracic Key. Vasodilator-Stimulated Phosphoprotein (VASP) Assay. (2016-06-04). [Link]

  • American Society of Hematology. How I use laboratory monitoring of antiplatelet therapy. [Link]

  • National Center for Biotechnology Information. Protocol for Platelet Aggregation. [Link]

  • PubMed. Ticlopidine and clopidogrel. [Link]

  • Frontiers in Cardiovascular Medicine. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. [Link]

  • MDPI. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. [Link]

  • MDPI. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. [Link]

  • Circulation. P-Selectin Expression on Platelets Determines Size and Stability of Platelet Aggregates. [Link]

  • Practical-Haemostasis.com. Platelet Function Testing: Light Transmission Aggregometry. (2022-09-27). [Link]

  • PubMed. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol. [Link]

  • ResearchGate. Temporal developments of P2Y12 receptor antagonists and associated... [Link]

  • Healthline. Platelet Aggregation Test: Purpose, Procedure, and Risks. [Link]

  • Annals of Internal Medicine. The Antiplatelet Effects of Ticlopidine and Clopidogrel. (1998-09-01). [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • PubMed Central. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. [Link]

  • PubMed. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. [Link]

  • PubMed Central. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. [Link]

  • DeepDyve. Measurement of In Vitro P-Selectin Expression by Flow Cytometry. [Link]

  • SciSpace. Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Link]

  • TCTMD.com. Concept Medical Announces First Patient Enrollment in STARS DAPT Randomized Clinical Trial Evaluating Abluminus NP Polymer-Free DES. (2026-01-16). [Link]

  • SciSpace. Measurement of platelet p-selectin expression by flow cytometry in patients with acute ischemic stroke. [Link]

Sources

Troubleshooting & Optimization

Resolving Peak Tailing in HPLC Analysis of Deschloro ticlopidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing in the HPLC analysis of Deschloro ticlopidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered with this analyte. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the most likely causes?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue and typically stems from unwanted secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amine functional group in this compound and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3][4] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.[1]

  • Mobile Phase pH: If the pH of your mobile phase is close to the pKa of this compound, the analyte will exist in both its ionized and non-ionized forms. This dual state can lead to peak splitting or broadening, which often manifests as tailing.[2][5][6] For basic compounds, a mobile phase pH that is at least 2 pH units below the pKa is generally recommended to ensure the analyte is fully protonated.[7]

  • Metal Chelation: Trace metal impurities (e.g., iron, aluminum) within the silica matrix of the HPLC column or from the HPLC system itself (e.g., stainless steel components) can chelate with this compound, causing peak distortion and tailing.[4][8][9]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to non-ideal peak shapes, including tailing.[10]

  • Column Voids or Contamination: A physical void at the head of the column or contamination of the column frit can disrupt the sample band, causing peak distortion for all analytes in the chromatogram.[9][11]

Q2: What is the chemical nature of this compound and how does it influence its chromatographic behavior?

A2: this compound is a derivative of Ticlopidine, which is a thienopyridine compound.[12][13] This class of compounds contains a basic nitrogen atom, making this compound a basic analyte.[4] The presence of this basic functional group is the primary reason for its susceptibility to peak tailing due to interactions with acidic silanols on the column packing material.[1][3] Ticlopidine itself is a lipophilic and water-insoluble prodrug.[14] This hydrophobicity dictates its primary retention in reversed-phase HPLC, while its basicity is responsible for the common peak shape issues.

Q3: What is a "base-deactivated" column and should I be using one for my analysis?

A3: A base-deactivated column is specifically designed to minimize the undesirable interactions between basic analytes and the silica stationary phase that cause peak tailing.[15][16] This is typically achieved through:

  • High-Purity Silica: Using silica with very low levels of acidic silanol groups and metal contaminants.[17]

  • End-capping: A chemical process that covers most of the residual silanol groups with a less polar functional group, effectively shielding them from interacting with basic analytes.[1][2][16]

For the analysis of basic compounds like this compound, using a modern, high-quality base-deactivated column is highly recommended to achieve symmetrical peak shapes and robust results.[15][18][19]

Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

This workflow provides a systematic approach to diagnosing and resolving peak tailing for this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Verification A Observe Peak Tailing (Asymmetry > 1.2) B Check for System-Wide Issues (e.g., column void, extra-column volume) A->B Are all peaks tailing? C Review Sample Preparation (e.g., solvent mismatch, concentration) A->C Only this compound peak is tailing B->C No D Optimize Mobile Phase pH C->D E Add Mobile Phase Modifier D->E Tailing persists G Symmetrical Peak Achieved (Asymmetry ≈ 1.0) D->G Implement solution F Select Appropriate Column E->F Tailing persists E->G Implement solution F->G Implement solution

Caption: A systematic workflow for troubleshooting peak tailing.

Protocol 1: Optimizing Mobile Phase pH

Objective: To ensure this compound is in a single, fully protonated state to minimize secondary interactions.

Rationale: By lowering the mobile phase pH to at least 2 units below the pKa of this compound, the equilibrium is shifted to favor the protonated, ionized form of the molecule.[7] This consistent charge state leads to more uniform interactions with the stationary phase. Additionally, a low pH (around 2.5-3.0) suppresses the ionization of residual silanol groups on the silica surface, reducing their ability to interact with the positively charged analyte.[1][9]

Step-by-Step Methodology:

  • Prepare a Buffered Mobile Phase: Use a buffer with a pKa close to the desired pH to ensure stable pH control. For a target pH of 2.5-3.0, phosphate or formate buffers are suitable.

  • Initial Condition: Start with a mobile phase pH of 3.0. A typical mobile phase could be:

    • Aqueous phase: 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Organic phase: Acetonitrile or Methanol.

  • Analysis: Equilibrate the column with the new mobile phase and inject your this compound standard.

  • Evaluation: Assess the peak shape. If tailing is significantly reduced, you can proceed with further method validation.

  • Further Optimization (if needed): If tailing persists, you can incrementally decrease the pH to 2.5. Be mindful of the pH limitations of your HPLC column.

Protocol 2: Employing Mobile Phase Modifiers

Objective: To competitively block active sites on the stationary phase or to chelate metal ions.

Rationale: Mobile phase additives can act as "sacrificial" agents that preferentially interact with the sites causing peak tailing, leaving fewer available for interaction with this compound.

Step-by-Step Methodology:

  • Option A: Adding a Competing Base:

    • Reagent: Triethylamine (TEA) is a common choice.[4][10]

    • Preparation: Add a small concentration of TEA to the aqueous portion of your mobile phase (e.g., 10-25 mM or approximately 0.1% v/v). Ensure the mobile phase is well-mixed and degassed.

    • Analysis and Evaluation: Equilibrate the column and analyze your sample. The positively charged TEA molecules will compete with this compound for interaction with the deprotonated silanol groups, improving peak symmetry.

  • Option B: Adding a Chelating Agent:

    • Reagent: Ethylenediaminetetraacetic acid (EDTA).

    • Preparation: If metal chelation is suspected, add a low concentration of EDTA (e.g., 0.1-0.5 mM) to your mobile phase.

    • Analysis and Evaluation: Equilibrate and inject your sample. EDTA will bind to trace metal ions in the system, preventing them from interacting with your analyte.[9]

Mobile Phase AdditiveMechanism of ActionTypical ConcentrationConsiderations
Triethylamine (TEA) Competing base; masks silanol groups.[4][10]10-25 mM (0.1-0.25% v/v)Can be difficult to remove from the column; may suppress MS signal.
Formic Acid/Acetic Acid Lowers mobile phase pH to suppress silanol ionization.0.1% v/vEffective for pH control at the lower end.
Ammonium Acetate Acts as a buffer and can improve peak shape.[20]10-20 mMVolatile buffer, suitable for LC-MS applications.
EDTA Chelates metal ions in the system.[9]0.1-0.5 mMAddresses peak tailing due to metal interactions.
Protocol 3: Column Selection and Care

Objective: To use a stationary phase that is inherently less prone to causing peak tailing with basic compounds.

Rationale: The choice of HPLC column is critical. Modern columns are designed with chemistries that minimize the root causes of peak tailing for basic analytes.

Step-by-Step Methodology:

  • Column Selection:

    • Choose a column packed with high-purity, Type B silica. These have lower metal content and fewer acidic silanol groups.[4]

    • Select a column that is specified as "base-deactivated" or "end-capped".[15][16]

    • Consider columns with alternative stationary phases, such as those with polar-embedded groups, which can further shield residual silanols.[2]

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase, especially when using additives like TEA, before starting your analysis.

  • Column Cleaning: If you suspect column contamination, follow the manufacturer's recommendations for cleaning. A generic cleaning procedure might involve flushing with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol) and then back to your mobile phase.

Interaction Mechanisms and Solutions

The following diagram illustrates the primary interaction causing peak tailing for this compound and the mechanisms of the proposed solutions.

G cluster_0 Problem: Secondary Interaction A This compound (Basic) (R-NH2+) B Silica Surface (Si-O-) A->B Ionic Interaction (Causes Tailing) C Low pH Mobile Phase (e.g., pH 2.5) C->B Protonates Silanol (Si-OH) Prevents Interaction D Competing Base (TEA+) in Mobile Phase D->B Competitively Binds to Silanol E End-Capped Column (Si-O-R') Shields Silanol

Caption: Mechanisms of peak tailing and corresponding solutions.

By understanding the chemical interactions at play and systematically applying these troubleshooting strategies, you can effectively resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reproducible results.

References

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • YouTube. (2025, December 22). HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Waters. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Chromatography Forum. (2012, July 28). Peak tailing due to silanol interaction? Retrieved from [Link]

  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]

  • Scribd. (n.d.). Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Retrieved from [Link]

  • MicroSolv. (2025, December 1). Base Deactivated HPLC Column Definition - HPLC Primer. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026, January 17). Ticlopidine. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Ticlopidine. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Scribd. (n.d.). ACE® Ultra Inert Base Deactivated HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Retrieved from [Link]

  • American Laboratory. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • PubMed Central. (2016, March 19). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Scribd. (n.d.). ACE® Ultra-Inert Base Deactivated HPLC Columns | PDF. Retrieved from [Link]

  • Drugs.com. (2025, March 25). Ticlopidine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

Sources

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Deschloro ticlopidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Deschloro ticlopidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we will delve into the causes of matrix effects and provide robust, field-proven troubleshooting strategies and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

This compound is a major metabolite of the antiplatelet agent ticlopidine. Ticlopidine itself is a prodrug, meaning it is inactive until metabolized in the body.[1] The active metabolite is responsible for the drug's therapeutic effects.[1] Accurate quantification of this compound in biological matrices such as plasma or serum is crucial for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies, which are essential components of drug development and regulatory submissions.[2][3]

Q2: What is a "matrix effect" in LC-MS/MS bioanalysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unseen, components from the biological sample.[4][5] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method.[6] Common sources of matrix effects in plasma include phospholipids, proteins, salts, and anticoagulants.[4]

Q3: Why are matrix effects a significant concern for this compound analysis?

Q4: What is the difference between absolute and relative matrix effects?

  • Absolute Matrix Effect refers to the difference in the analytical response of an analyte in a post-extraction spiked matrix sample compared to a pure solution of the same concentration. It quantifies the degree of ion suppression or enhancement.

  • Relative Matrix Effect describes the variability in the absolute matrix effect observed across different lots or sources of the same biological matrix (e.g., plasma from different individuals). High relative matrix effect can lead to poor precision and accuracy in your results.

Troubleshooting Guide: From Problem to Protocol

This section is designed to help you diagnose and resolve common issues related to matrix effects during the bioanalysis of this compound.

Issue 1: Poor Reproducibility and High Variability in QC Samples

Symptoms:

  • High coefficient of variation (%CV) for quality control (QC) samples, exceeding the 15% limit set by regulatory guidelines (20% for the Lower Limit of Quantification, LLOQ).[11]

  • Inconsistent analyte-to-internal standard (IS) peak area ratios across different samples.

  • Drifting calibration curve slopes between analytical runs.

Root Cause Analysis:

High variability is often a hallmark of an uncompensated matrix effect, particularly a high relative matrix effect. Different lots of plasma can have varying levels of interfering components like phospholipids, leading to inconsistent ion suppression from sample to sample.[5] If your internal standard doesn't chromatographically co-elute perfectly with this compound or respond to the suppression in the same way, you will see this variability.

Troubleshooting Workflow:

A Start: High %CV in QCs B Review Internal Standard (IS) Choice A->B C Is the IS a Stable Isotope-Labeled (SIL) version of this compound? B->C D Switch to a SIL-IS if possible. This is the 'gold standard' for compensating for matrix effects. C->D No E If using a structural analog IS, verify co-elution with the analyte. C->E Yes H Re-validate Method D->H F Optimize Chromatography E->F G Improve Sample Cleanup F->G G->H

Caption: Decision tree for troubleshooting poor reproducibility.

Corrective Actions & Protocols:

  • Evaluate Your Internal Standard (IS):

    • The Gold Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4).[12][13] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will experience the same degree of extraction loss and ion suppression, providing effective normalization.[13][14]

    • Structural Analogs: If a SIL-IS is unavailable, use a structural analog that co-elutes and shows similar ionization behavior. Verify this by performing a post-column infusion experiment.

  • Protocol: Post-Column Infusion Experiment to Visualize Matrix Effects

    • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Setup:

      • Prepare a solution of this compound at a concentration that gives a stable signal (e.g., equivalent to a mid-QC).

      • Infuse this solution post-column into the MS source using a syringe pump and a T-fitting.

      • While infusing, inject a blank, protein-precipitated plasma extract.

      • Monitor the this compound MRM transition.

    • Interpretation: A stable baseline will be observed from the infused solution. Any dip in this baseline indicates a zone of ion suppression, while a rise indicates enhancement.[15] If your analyte's retention time falls within a suppression zone, you must adjust your chromatography.

  • Optimize Chromatography:

    • Goal: Separate this compound from the "phospholipid elution zone," which typically appears in the middle of a generic reversed-phase gradient.

    • Strategies:

      • Increase the organic content of the mobile phase at the beginning of the gradient to elute phospholipids faster.

      • Use a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) to alter selectivity.

      • Employ a smaller particle size column (e.g., sub-2 µm) for higher resolution.

Issue 2: Low Analyte Recovery and Failed Accuracy at LLOQ

Symptoms:

  • Analyte recovery is consistently low (< 70%) and variable.

  • The LLOQ QC samples fail to meet the accuracy criteria of 80-120%.[11]

  • Poor signal-to-noise ratio for the LLOQ.

Root Cause Analysis:

This issue points to two potential problems: an inefficient sample preparation method or a significant absolute matrix effect (ion suppression).[5] A "dirty" extract from a simple protein precipitation (PPT) can introduce a high concentration of phospholipids and other endogenous materials that suppress the analyte signal, particularly at low concentrations where the analyte-to-interferent ratio is lowest.[16][17][18]

Troubleshooting Workflow:

A Start: Low Recovery / Failed LLOQ B Evaluate Sample Preparation Method A->B C Are you using Protein Precipitation (PPT)? B->C D PPT is fast but non-selective. Consider a more rigorous cleanup. C->D Yes E Implement Liquid-Liquid Extraction (LLE) D->E F Implement Solid-Phase Extraction (SPE) D->F G Use Phospholipid Removal (PLR) Plates D->G H Re-assess Recovery & Matrix Effect E->H F->H G->H I Method Validated H->I

Caption: Workflow for improving low analyte recovery.

Corrective Actions & Protocols:

  • Enhance Sample Cleanup:

    • Move beyond simple protein precipitation. While fast, PPT often leaves behind significant amounts of phospholipids.[16][19]

    • Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanliness by partitioning this compound into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[3][16]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away.[20][21][22] This is often the most effective technique for removing interferences.[23][24]

    • Phospholipid Removal (PLR) Plates: These specialized plates, often used in a pass-through mode, combine protein precipitation with the specific removal of phospholipids, offering a good balance of speed and cleanliness.[25]

  • Protocol: Comparative Evaluation of Sample Preparation Techniques

    • Objective: To determine which sample preparation method provides the best recovery and lowest matrix effect for this compound.

    • Procedure:

      • Prepare three sets of plasma samples spiked at low and high QC concentrations.

      • Process one set using your current PPT method.

      • Process the second set using an optimized LLE method (e.g., using methyl tert-butyl ether (MTBE) as the extraction solvent).

      • Process the third set using a mixed-mode cation exchange SPE cartridge.

      • Calculate Recovery and Matrix Factor for each method.

  • Calculating Matrix Factor (MF) and Recovery (RE):

    • Prepare three sets of samples:

      • Set A: this compound spiked in a pure solvent.

      • Set B: Blank plasma extract spiked with this compound post-extraction.

      • Set C: this compound spiked into plasma before extraction.

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area of Set C) / (Peak Area of Set B)] * 100

Data Presentation: Comparison of Sample Cleanup Methods

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 75 ± 8.5%88 ± 4.2%95 ± 3.1%
Matrix Factor (MF) 0.65 (Significant Suppression)0.92 (Minimal Suppression)1.01 (No Effect)
Extract Cleanliness PoorGoodExcellent
Throughput HighMediumMedium

This table presents illustrative data. Actual results will vary based on the specific method.

As the data shows, moving to a more selective technique like SPE can dramatically improve both recovery and, crucially, eliminate the ion suppression observed with PPT.[26]

Final Recommendations for a Robust Bioanalytical Method

To ensure your bioanalytical method for this compound is robust, reproducible, and compliant with regulatory expectations, follow these key principles:

  • Prioritize an Excellent Sample Cleanup: Do not compromise on sample preparation. While PPT is fast, the time saved can be lost in troubleshooting and re-running failed batches. Invest time in developing a selective LLE or SPE method.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard: This is the single most effective tool for mitigating the risk of matrix effects.[12][27] It compensates for variability in both sample processing and ionization.

  • Achieve Chromatographic Separation: Ensure your LC method separates this compound from the bulk of phospholipids and other endogenous components. Use post-column infusion to verify this.

  • Validate Thoroughly: During method validation, assess the matrix effect using at least six different lots of the biological matrix to evaluate the relative matrix effect, as recommended by FDA and ICH guidelines.[10][28][29][30]

By systematically addressing these factors, you can develop a reliable and defensible bioanalytical method for this compound, ensuring the integrity of your preclinical and clinical data.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved January 23, 2026, from [Link]

  • Sugidachi, A., Asai, F., Ogawa, T., Inoue, T., & Koike, H. (2001). Identification of the active metabolite of ticlopidine from rat in vitro metabolites. British Journal of Pharmacology, 132(7), 1439-1445. Retrieved January 23, 2026, from [Link]

  • Ni, X., Wang, Z., Shang, D., & Zhang, M. (2009). Quantitative determination of ticlopidine hydrochloride in human plasma by high-performance liquid chromatography-electronspray ionization mass spectrometry. Arzneimittelforschung, 59(1), 20-24. Retrieved January 23, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube. Retrieved January 23, 2026, from [Link]

  • LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Paliwal, J., & Singh, S. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 79-88. Retrieved January 23, 2026, from [Link]

  • Ganda, V., & Singh, S. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved January 23, 2026, from [Link]

  • Ticlopidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study. (2004). PubMed. Retrieved January 23, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). Chromatography Online. Retrieved January 23, 2026, from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (2016). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]

  • Bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved January 23, 2026, from [Link]

  • Determination of Ticlopidine in Human Serum and Plasma by Gas Chromatography-Mass Spectrometry. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Ticlopidine and its known metabolites. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Retrieved January 23, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Protein precipitation vs. traditional protein crash: what's best?. (2023). Biotage. Retrieved January 23, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ICH. Retrieved January 23, 2026, from [Link]

  • The impact of phospholipids and phospholipid removal on bioanalytical method performance. (2011). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved January 23, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved January 23, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2004). LCGC International. Retrieved January 23, 2026, from [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 23, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Future Science. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Structural and Functional Analysis of Ticlopidine and Its Deschloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between the well-established antiplatelet agent, Ticlopidine, and its primary analog, Deschloro-ticlopidine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical role of a single chlorine atom in defining the pharmacological and metabolic profile of a thienopyridine drug. We will explore the structural nuances, the consequential effects on bioactivation, and the established experimental frameworks required to validate these differences.

Foundational Structural Analysis: The Critical Chlorine Moiety

At first glance, Ticlopidine and Deschloro-ticlopidine share a nearly identical molecular architecture, built upon a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core. The pivotal distinction lies in a single substitution on the benzyl ring attached to the pyridine nitrogen.

  • Ticlopidine is chemically designated as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[1][2] Its structure is characterized by the presence of a chlorine atom at the ortho- (position 2) of the phenyl ring. This halogen imparts specific electronic and steric properties to the molecule.

  • Deschloro-ticlopidine , as its name implies, is 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3][4] It is structurally identical to Ticlopidine save for the absence of this chlorine atom, featuring a standard benzyl group instead.

This seemingly minor atomic difference is the cornerstone of their divergent properties. The electron-withdrawing nature of the chlorine atom in Ticlopidine can influence the electron density of the entire benzyl moiety, which may affect its interaction with metabolizing enzymes and target receptors.

G cluster_0 Ticlopidine cluster_1 Deschloro-ticlopidine Ticlopidine Ticlopidine Deschloro_ticlopidine Deschloro_ticlopidine

Caption: Chemical structures of Ticlopidine and Deschloro-ticlopidine.

Comparative Physicochemical Properties

The substitution of a hydrogen atom with a chlorine atom results in predictable changes to the molecule's fundamental properties, as summarized below.

PropertyTiclopidineDeschloro-ticlopidine
IUPAC Name 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Molecular Formula C₁₄H₁₄ClNSC₁₄H₁₅NS
Molecular Weight 263.78 g/mol [1]229.34 g/mol [4]
Key Structural Feature 2-chlorobenzyl groupBenzyl group

Bioactivation: A Tale of Two Prodrugs

Both Ticlopidine and its analog belong to the thienopyridine class, which are prodrugs requiring hepatic metabolism to exert their pharmacological effects.[5][6] The process is a critical determinant of efficacy and is the likely point of functional divergence between the two molecules.

Ticlopidine's Established Metabolic Pathway

Ticlopidine undergoes a two-step bioactivation process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[6][7][8]

  • Step 1 (Oxidation): Hepatic CYPs, including CYP2C19 and CYP2B6, catalyze the oxidation of the thiophene ring to form an intermediate metabolite, 2-oxo-ticlopidine.[6][9]

  • Step 2 (Hydrolysis & Rearrangement): This intermediate is further processed, leading to the opening of the thiophene ring to form the highly reactive and unstable active thiol metabolite.

This active metabolite is the pharmacologically active species. It forms an irreversible disulfide bond with cysteine residues on the platelet P2Y12 receptor, permanently disabling it for the life of the platelet.[1][10]

Caption: Bioactivation pathway of Ticlopidine.

Predicted Metabolism of Deschloro-ticlopidine

While direct metabolic studies on Deschloro-ticlopidine are not extensively published, its structural homology to Ticlopidine allows for an expert-driven hypothesis. It is highly probable that Deschloro-ticlopidine also functions as a prodrug requiring CYP-mediated oxidation of its thienopyridine core.

Causality Behind Experimental Choices: The primary scientific question is how the absence of the ortho-chloro group impacts the efficiency of this bioactivation. The electronic properties of the benzyl substituent can influence the susceptibility of the thiophene ring to oxidation. The electron-withdrawing chlorine in Ticlopidine may modulate the interaction with the active site of CYP enzymes. Therefore, a direct comparative study of their metabolic rates using human liver microsomes is essential to determine if Deschloro-ticlopidine is activated more or less efficiently than its chlorinated parent compound.

Mechanism of Action & Pharmacological Consequences

The ultimate antiplatelet effect of any thienopyridine is dictated by the amount of active thiol metabolite that reaches the P2Y12 receptors on circulating platelets.

P2Y12 Receptor Inhibition

The active thiol metabolite of Ticlopidine irreversibly blocks the P2Y12 receptor, which is a key receptor for adenosine diphosphate (ADP).[1][10] By inhibiting this receptor, the drug prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[5][10] This complex is the final common pathway for platelet aggregation, and its inhibition prevents platelets from cross-linking, thus averting thrombus formation.[10]

Platelet_Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to GPIIb_IIIa GPIIb/IIIa Activation P2Y12->GPIIb_IIIa Activates Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to Active_Metabolite Active Thiol Metabolite (from Ticlopidine) Active_Metabolite->P2Y12 Irreversibly Blocks

Caption: Mechanism of P2Y12 receptor inhibition.

Comparative Efficacy: A Data-Driven Perspective

Ticlopidine is a potent and long-lasting inhibitor of platelet aggregation.[11] Its clinical efficacy in preventing thrombotic events is well-documented, though its use has been largely superseded by newer agents like clopidogrel and prasugrel due to a better safety profile.[10][12]

The antiplatelet activity of Deschloro-ticlopidine is not characterized in publicly available literature. Based on its structure, it is plausible that it can be metabolized to an active thiol that inhibits the P2Y12 receptor. However, its potency relative to Ticlopidine is unknown and hinges entirely on the efficiency of its bioactivation. This represents a significant knowledge gap that requires empirical validation through the experimental protocols outlined below.

Safety and Toxicological Considerations

A major factor limiting the clinical use of Ticlopidine is its association with rare but serious hematological adverse effects.[1] These include neutropenia, agranulocytosis, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia.[13][14][15] This toxicity is thought to be related to the chemical reactivity of its metabolites.

The toxicological profile of Deschloro-ticlopidine is unknown. A critical area of investigation would be to determine if the structural change—the removal of the chlorine atom—mitigates the risk of these severe adverse reactions. It is plausible that the chlorine atom influences the formation of off-target reactive metabolites responsible for the observed toxicity.

Experimental Protocols for Comparative Assessment

To empirically determine the functional differences between Ticlopidine and Deschloro-ticlopidine, the following validated experimental workflows are recommended.

Protocol 1: In Vitro CYP-Mediated Bioactivation Assay

Objective: To compare the rate of metabolism of Ticlopidine and Deschloro-ticlopidine by hepatic enzymes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine HLMs (final concentration ~0.5 mg/mL), the test compound (Ticlopidine or Deschloro-ticlopidine, final concentration ~1-10 µM), and reaction buffer.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound and the appearance of key metabolites (like the 2-oxo intermediate).

  • Causality & Validation: The rate of parent compound depletion provides a direct measure of metabolic stability. Comparing the formation rate of the 2-oxo intermediate for both compounds will reveal differences in the efficiency of the first, critical bioactivation step.[16][17]

Protocol 2: Light Transmission Aggregometry (LTA)

Objective: To assess and compare the inhibitory effect of the bioactivated compounds on ADP-induced platelet aggregation.

Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days into tubes containing 3.2% sodium citrate.[18]

  • PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood.

  • Incubation: Incubate PRP with either a vehicle control, Ticlopidine, or Deschloro-ticlopidine in the presence of a metabolic activation system (e.g., HLMs and NADPH as described in Protocol 1). This "platelet as a biosensor" approach allows for in-situ generation of the active metabolite.[16]

  • Aggregation Measurement: Place the PRP samples into an aggregometer and calibrate the instrument using PRP (0% aggregation) and PPP (100% aggregation).

  • Induction: Add an agonist, such as ADP (final concentration ~5-20 µM), to induce platelet aggregation and record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is calculated. The inhibitory effect of each compound is determined by comparing the aggregation in its presence to the vehicle control.[19]

  • Trustworthiness: This self-validating system directly measures the functional consequence (inhibition of aggregation) of the metabolic process, providing a clear and clinically relevant endpoint.

Conclusion

The structural comparison between Ticlopidine and Deschloro-ticlopidine provides a compelling case study in medicinal chemistry, demonstrating how a single halogen atom can fundamentally alter a drug's profile. Ticlopidine is a well-characterized prodrug whose clinical utility is defined by its potent antiplatelet activity and constrained by significant safety concerns. Deschloro-ticlopidine, its non-chlorinated analog, shares the same essential thienopyridine scaffold required for bioactivation and P2Y12 receptor inhibition.

However, the absence of the ortho-chloro group is predicted to significantly impact its metabolic activation by CYP enzymes, and consequently, its pharmacological potency and potentially its toxicological profile. The experimental protocols detailed herein provide a clear and robust framework for researchers to empirically investigate these differences. Such studies are essential to fully understand the structure-activity and structure-safety relationships within the thienopyridine class and to guide the development of safer and more effective antiplatelet therapies.

References

  • Ticlopidine: Package Insert / Prescribing Information / MOA - Drugs.com. (2025). Drugs.com. [Link]

  • Ticlid (Ticlopidine Hcl): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). RxList. [Link]

  • Ticlopidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ticlopidine | C14H14ClNS | CID 5472 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacology of Ticlopidine Hydrochloride Ticlid; Pharmacokinetics, Mechanism of action, Use, Effect. (2025). YouTube. [Link]

  • What is the mechanism of Ticlopidine Hydrochloride? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Ticlopidine Metabolism Pathway - SMPDB. (n.d.). Small Molecule Pathway Database. [Link]

  • Deschloro ticlopidine | C14H15NS | CID 13341658 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • This compound - gsrs. (n.d.). Global Substance Registration System. [Link]

  • Chemical structure of ticlopidine hydrochloride. - ResearchGate. (n.d.). ResearchGate. [Link]

  • 75161 Ticlopidine Hydrochloride Final Print Label - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]

  • P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Adverse haematological effects of ticlopidine. Prevention, recognition and management - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Biotransformation of thienopyridine P2Y 12 receptor antagonists, prasugrel, ticlopidine, and clopidogrel to pharmacologically active metabolites. CYP, cytochrome P450. - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN105503902A - Method for synthesizing ticlopidine hydrochloride - Google Patents. (n.d.).
  • Comparative Review of Oral P2Y12 Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibition of platelet aggregation by a new agent, Ticlopidine - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Ticlopidine Side Effects: Common, Severe, Long Term - Drugs.com. (2025). Drugs.com. [Link]

  • Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome | Circulation - American Heart Association Journals. (2020). AHA/ASA Journals. [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrTICLOPIDINE Ticlopidine Hydrochloride Tablets Tablets, 250 mg, Ora. (2022). pdf.hres.ca. [Link]

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. (2018). National Center for Biotechnology Information. [Link]

  • Dissecting the activation of thienopyridines by cytochromes P450 using a pharmacodynamic assay in vitro - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • (PDF) Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450 - ResearchGate. (n.d.). ResearchGate. [Link]

  • P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - Frontiers. (n.d.). Frontiers. [Link]

  • Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. (n.d.). ResearchGate. [Link]

  • Inhibitory effects of ticlopidine on platelet function as assessed by three different methods - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Antiplatelet Activity of Deschloro Ticlopidine Against Established P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antiplatelet activity of a novel thienopyridine derivative, deschloro ticlopidine. By leveraging established methodologies and comparing against well-characterized antiplatelet agents—clopidogrel, prasugrel, and ticagrelor—this document outlines the critical experiments and data interpretation necessary to elucidate the compound's pharmacological profile.

Introduction: The Evolving Landscape of P2Y12 Inhibition

Platelet aggregation is a critical event in the pathophysiology of atherothrombosis, the primary underlying cause of myocardial infarction and ischemic stroke. The P2Y12 receptor, a G-protein-coupled receptor on the platelet surface, plays a pivotal role in amplifying the aggregation response initiated by adenosine diphosphate (ADP).[1][2][3] Consequently, P2Y12 has become a cornerstone target for antiplatelet therapy.

The first generation of thienopyridine P2Y12 inhibitors, such as ticlopidine and its successor clopidogrel, are prodrugs that require hepatic metabolism to generate an active metabolite that irreversibly blocks the P2Y12 receptor.[4][5][6][7] While effective, these agents exhibit significant inter-individual variability in response, delayed onset of action, and potential for drug-drug interactions.[8] Newer agents like prasugrel (another irreversible thienopyridine) and ticagrelor (a direct-acting, reversible inhibitor) offer more potent and predictable platelet inhibition but may come with an increased risk of bleeding.[8][9][10]

This guide focuses on a systematic approach to characterizing this compound, a hypothetical analog of ticlopidine. The proposed experimental plan is designed to determine its mechanism, potency, and efficacy in comparison to the current standards of care.

Mechanisms of Action: A Comparative Overview

A thorough understanding of the comparators' mechanisms is essential for contextualizing the experimental data obtained for this compound.

  • Clopidogrel: A prodrug requiring a two-step oxidation by hepatic cytochrome P450 (CYP) enzymes to form its active metabolite. This metabolite then irreversibly binds to the P2Y12 receptor.[8] Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can significantly impact its efficacy.[8]

  • Prasugrel: Also a thienopyridine prodrug, but its activation is more efficient, requiring a single hepatic conversion.[8] This results in a more rapid onset and more consistent platelet inhibition compared to clopidogrel.[8]

  • Ticagrelor: A non-thienopyridine, direct-acting P2Y12 antagonist. It does not require metabolic activation and reversibly binds to the receptor at a site distinct from the ADP binding site.[8][11] Its reversible nature allows for a faster offset of effect upon discontinuation.[8]

The primary hypothesis for this compound is that it functions as a P2Y12 receptor antagonist, likely as a prodrug requiring metabolic activation, similar to its parent compound, ticlopidine.[1][12][13] The following experimental plan will validate this hypothesis and quantify its activity.

In Vitro Benchmarking: Quantifying Platelet Inhibition

In vitro assays are fundamental for determining the intrinsic potency and mechanism of a novel antiplatelet agent. The following protocols are designed to provide a comprehensive profile of this compound's activity.

Light Transmission Aggregometry (LTA)

LTA is the historical gold standard for measuring platelet aggregation.[14] It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Rationale: This assay will determine the concentration-dependent inhibitory effect of the active metabolite of this compound on ADP-induced platelet aggregation, allowing for the calculation of an IC50 value (the concentration required to inhibit 50% of the aggregation response).

  • PRP and PPP Preparation:

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Allow the blood to rest for 20 minutes at room temperature.[14]

    • Centrifuge the blood at 150 x g for 10 minutes to obtain platelet-rich plasma (PRP).[14]

    • Re-centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which serves as the 100% aggregation reference.[14]

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

    • Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.[15]

    • Add varying concentrations of the test compounds (active metabolites of this compound, clopidogrel, prasugrel, or ticagrelor) or vehicle control to the PRP and incubate for 5 minutes.

    • Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission for 5-10 minutes.[15]

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value for each compound.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a highly specific method for assessing P2Y12 receptor inhibition.[16][17] P2Y12 receptor activation leads to the dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor results in an increase in phosphorylated VASP (P-VASP), which can be quantified by flow cytometry.[16]

Experimental Rationale: This assay provides a mechanistic confirmation of P2Y12 receptor blockade and is less susceptible to pre-analytical variables than LTA.[17] It allows for the direct measurement of the target engagement of this compound's active metabolite.

  • Sample Preparation:

    • Use citrated whole blood from healthy donors.

    • In separate tubes, incubate whole blood with varying concentrations of the test compounds or vehicle control.

  • PGE1 and ADP Stimulation:

    • To each tube, add either Prostaglandin E1 (PGE1) alone or PGE1 in combination with ADP. PGE1 stimulates VASP phosphorylation, while ADP, via the P2Y12 receptor, counteracts this effect.[16]

    • Incubate for 10 minutes at room temperature.[18]

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based solution.

    • Permeabilize the platelet membrane with a detergent to allow intracellular antibody staining.[16]

  • Immunostaining and Flow Cytometry:

    • Stain the platelets with a fluorescently labeled primary antibody specific for P-VASP (Ser239) and a platelet-specific marker such as CD61.[18]

    • Analyze the samples using a flow cytometer, gating on the platelet population.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the median fluorescence intensity (MFI) of the P-VASP signal: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100

    • A lower PRI indicates greater P2Y12 inhibition. Determine the IC50 based on the reduction in PRI.

Comparative In Vitro Efficacy Data

The data generated from these assays should be compiled into a clear, comparative table.

CompoundLTA IC50 (nM) vs. 10 µM ADPVASP IC50 (nM)Mechanism of Action
This compound (active metabolite) Experimental ValueExperimental ValueIrreversible P2Y12 Antagonist (Hypothesized)
Clopidogrel (active metabolite) ~100 - 500~100 - 600Irreversible P2Y12 Antagonist
Prasugrel (active metabolite) ~10 - 50~10 - 60Irreversible P2Y12 Antagonist
Ticagrelor ~20 - 100~30 - 120Reversible P2Y12 Antagonist

Note: IC50 values for known agents are representative and can vary based on experimental conditions.

In Vivo Benchmarking: Assessing Antithrombotic Efficacy and Bleeding Risk

In vivo models are crucial for evaluating the therapeutic potential of a new drug in a complex biological system, providing insights into its efficacy and safety profile.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used model to assess the antithrombotic effects of antiplatelet agents in small animals.

Experimental Rationale: This model will evaluate the ability of orally administered this compound to prevent the formation of an occlusive thrombus in vivo, providing a direct measure of its antithrombotic efficacy.

  • Animal Dosing:

    • Administer this compound, clopidogrel, prasugrel, ticagrelor, or vehicle control orally to rats at various doses.

    • Allow sufficient time for drug absorption and metabolism (e.g., 2-4 hours).

  • Surgical Procedure:

    • Anesthetize the animal and surgically expose the common carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Apply a small piece of filter paper saturated with ferric chloride (e.g., 10% solution) to the adventitial surface of the artery for 3-5 minutes. This induces oxidative injury to the vessel wall, triggering thrombus formation.

  • Measurement and Analysis:

    • Continuously monitor blood flow until the artery becomes fully occluded (cessation of flow).

    • The primary endpoint is the time to occlusion (TTO). A longer TTO indicates a greater antithrombotic effect.

Tail Bleeding Time Assay

This assay provides a measure of primary hemostasis and is used to assess the bleeding risk associated with antithrombotic therapies.[19]

Experimental Rationale: It is critical to balance antithrombotic efficacy with bleeding risk. This assay will determine if this compound prolongs bleeding time, a key indicator of its potential for causing bleeding complications.

  • Animal Dosing:

    • Administer the test compounds or vehicle control as described in the thrombosis model.

  • Procedure:

    • Anesthetize the mouse and place it in a restraining device.

    • Submerge the tail in a saline bath at 37°C.

    • Amputate a small segment (e.g., 3 mm) of the tail tip with a scalpel.

    • Immediately start a timer and measure the time until bleeding ceases completely for at least 30 seconds.

  • Data Analysis:

    • Record the bleeding time in seconds. A pre-determined cut-off time (e.g., 900 seconds) is typically used.

Comparative In Vivo Efficacy and Safety Data
Compound (Dose)Time to Occlusion (min)Bleeding Time (sec)Therapeutic Index (TTO / Bleeding Time)
Vehicle Control ~10~120-
This compound Dose-dependent increaseDose-dependent increaseCalculated Value
Clopidogrel (30 mg/kg) ~25~300~0.08
Prasugrel (10 mg/kg) ~40~450~0.09
Ticagrelor (30 mg/kg) ~35~400~0.09

Note: In vivo data are illustrative and highly dependent on the specific model and dosing regimen.

Visualizing Key Pathways and Workflows

P2Y12 Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet aggregation and the points of intervention for the benchmarked drugs.

P2Y12_Pathway cluster_platelet Platelet cluster_inhibitors Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates VASP_P VASP-P P2Y12->VASP_P Leads to Dephosphorylation GPIIbIIIa_active GPIIb/IIIa (Active) P2Y12->GPIIbIIIa_active Promotes Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP->VASP_P Maintains Phosphorylation VASP VASP VASP_P->VASP VASP->GPIIbIIIa_active Inhibits Activation GPIIbIIIa_inactive GPIIb/IIIa (Inactive) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Thieno This compound Clopidogrel Prasugrel (Active Metabolites) Thieno->P2Y12 Irreversibly Block Tica Ticagrelor Tica->P2Y12 Reversibly Block

Caption: P2Y12 receptor signaling cascade and points of therapeutic intervention.

Experimental Workflow: Light Transmission Aggregometry

This workflow diagram provides a clear, step-by-step visual representation of the LTA protocol.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis WB Whole Blood (3.2% Citrate) Cent1 Centrifuge 150 x g, 10 min WB->Cent1 PRP Collect PRP Cent1->PRP Cent2 Centrifuge 2000 x g, 10 min Cent1->Cent2 Adjust Adjust Platelet Count Pre-warm to 37°C PRP->Adjust PPP Collect PPP Cent2->PPP Incubate Incubate with Test Compound Adjust->Incubate Add_ADP Add ADP Agonist Incubate->Add_ADP Record Record Light Transmission (5-10 min) Add_ADP->Record Analyze Calculate % Inhibition Determine IC50 Record->Analyze

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to characterizing the antiplatelet activity of this compound. By systematically comparing its performance against clopidogrel, prasugrel, and ticagrelor in validated in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile.

The causality behind this experimental design is to progress from mechanistic validation (VASP) and potency determination (LTA) to a holistic assessment of therapeutic potential (thrombosis and bleeding models). This ensures that decisions for further development are based on a solid foundation of preclinical data. Future studies should focus on the metabolic pathways responsible for the activation of this compound and investigate its effects in larger animal models to further confirm its efficacy and safety profile before consideration for clinical trials.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ticlopidine Hydrochloride?
  • VJNeurology. (2025, October 28). Antiplatelet agents in patients with TIA and minor stroke: the shift from clopidogrel to ticagrelor.
  • PubMed. (n.d.). Ticlopidine. An updated review of its pharmacology and therapeutic use in platelet-dependent disorders.
  • YouTube. (2019, July 5). P2Y12 Platelet Receptor: Mechanism of platelet aggregation.
  • YouTube. (2020, January 2). Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications.
  • PubMed. (n.d.). The antiplatelet effects of ticlopidine and clopidogrel.
  • PubMed Central. (2022, December 13). Comparative Effectiveness of Ticagrelor, Prasugrel, and Clopidogrel for Secondary Prophylaxis in Acute Coronary Syndrome: A Propensity Score‐Matched Cohort Study.
  • NIH. (n.d.). Assessment of platelet function in healthy cats in response to commonly prescribed antiplatelet drugs using three point-of-care platelet function tests.
  • MDPI. (n.d.). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1.
  • PubMed Central. (2018, February 16). Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples.
  • NIH. (n.d.). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors.
  • PubMed Central. (2023, April 4). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges.
  • Frontiers. (2020, February 10). Measurement of Platelet Function in an Experimental Stroke Model With Aspirin and Clopidogrel Treatment.
  • Wikipedia. (n.d.). Ticlopidine.
  • PubMed. (n.d.). Ticlopidine and antiplatelet therapy.
  • Machaon Diagnostics. (n.d.). Platelet Aggregation - Plavix Sensitivity.
  • Dr.Oracle. (2025, November 30). What are the differences between prasugrel, ticagrelor, and clopidogrel?
  • Thoracic Key. (2016, June 4). Vasodilator-Stimulated Phosphoprotein (VASP) Assay.
  • Frontiers. (2024, January 2). Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock.
  • Stago. (2010, October 1). Stago's VASP Assay Used For P2Y12 Biomarker Studies.
  • NIH. (2020, September 25). Ticlopidine - LiverTox - NCBI Bookshelf.
  • Drugs.com. (2025, March 25). Ticlopidine: Package Insert / Prescribing Information / MOA.
  • Taylor & Francis. (2024, November 18). Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation.
  • SciSpace. (n.d.). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy.
  • Patsnap Synapse. (2024, June 25). What are P2Y12 receptor agonists and how do they work?

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.